Piperidine-4-carbaldehyde hydrochloride
Description
Contextual Significance of Piperidine (B6355638) Scaffolds in Modern Organic Synthesis and Medicinal Chemistry
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in medicinal chemistry and pharmaceutical development. proquest.comdntb.gov.uanih.gov Its prevalence stems from its ability to impart favorable physicochemical properties to a molecule, such as improved solubility and metabolic stability. The non-planar, chair-like conformation of the piperidine scaffold provides a three-dimensional architecture that is crucial for specific interactions with biological targets like enzymes and receptors. lifechemicals.com This "3D shape" allows for the creation of additional protein-ligand interactions that are often inaccessible to flat, aromatic rings. lifechemicals.com
Piperidine derivatives are core components in over seventy commercially available drugs, including blockbuster pharmaceuticals, treating a wide range of conditions from central nervous system disorders to cancer and allergies. lifechemicals.comarizona.edu The piperidine nucleus is found in numerous natural alkaloids with potent biological activity and serves as a foundational scaffold for designing novel therapeutic agents. dntb.gov.uaresearchgate.net Researchers continuously explore new methods for synthesizing and functionalizing piperidine rings, highlighting the unabated importance of this scaffold in the quest for new medicines. nih.govresearchgate.netajchem-a.com The introduction of chiral piperidine scaffolds is particularly significant, as it can enhance biological activity, selectivity, and pharmacokinetic properties while potentially reducing toxicity. researchgate.net
Strategic Importance of Piperidine-4-carbaldehyde (B112701) Hydrochloride as a Multifunctional Synthetic Intermediate
Piperidine-4-carbaldehyde hydrochloride emerges as a strategically important building block due to its dual functionality. It possesses a secondary amine within the piperidine ring and a reactive aldehyde group at the 4-position. This bifunctional nature allows it to participate in a diverse range of chemical transformations, making it a powerful tool for molecular construction.
The aldehyde group is a versatile handle for various reactions, including:
Condensation Reactions: It can react with amines or active methylene (B1212753) compounds to form imines, enamines, or products of Knoevenagel condensation. For instance, related structures like 4-(piperidin-1-yl)benzaldehyde (B83096) readily undergo condensation with hydrazines to form hydrazone derivatives. researchgate.net
Reductive Amination: The aldehyde can react with an amine followed by reduction to form a new carbon-nitrogen bond, a cornerstone reaction in medicinal chemistry.
Oxidation and Reduction: The aldehyde can be easily oxidized to a carboxylic acid or reduced to an alcohol, providing access to different classes of functionalized piperidines.
Multicomponent Reactions (MCRs): Aldehydes are key components in many MCRs, such as the Hantzsch pyridine (B92270) synthesis or the Biginelli reaction, allowing for the rapid assembly of complex molecules in a single step. nih.govresearchgate.net
Simultaneously, the nitrogen atom of the piperidine ring can undergo N-alkylation, N-arylation, or acylation, enabling the introduction of various substituents to modulate the compound's properties. This strategic placement of two distinct reactive sites makes this compound a valuable intermediate for creating diverse libraries of compounds for drug discovery and materials science.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 1159825-32-7 | ambeed.com, chemscene.com, bldpharm.com |
| Molecular Formula | C₆H₁₂ClNO | ambeed.com, chemscene.com, bldpharm.com |
| Molecular Weight | 149.62 g/mol | ambeed.com, chemscene.com, bldpharm.com |
| MDL Number | MFCD09800468 | ambeed.com, bldpharm.com |
| InChI Key | BUDPPMIPWUJUJX-UHFFFAOYSA-N | ambeed.com |
| SMILES Code | O=CC1CCNCC1.[H]Cl | ambeed.com, bldpharm.com |
Historical Development and Contemporary Relevance in Heterocyclic Compound Synthesis
The synthesis of the parent piperidine ring has a long history, with early methods focusing on the reduction of pyridine, often through catalytic hydrogenation. nih.gov Over the decades, numerous synthetic strategies have been developed to create substituted piperidines, reflecting their growing importance. organic-chemistry.org The development of functionalized intermediates like this compound is a modern advancement aimed at streamlining the synthesis of complex target molecules.
In contemporary organic synthesis, efficiency and diversity are paramount. This compound is highly relevant as it serves as a key starting material in modern synthetic methodologies. Its utility is particularly evident in the construction of other heterocyclic systems. For example, research has shown that piperidine scaffolds can be incorporated into thiosemicarbazones, a class of compounds with interesting biological activities, through reactions involving a benzaldehyde (B42025) moiety attached to a piperidine ring. ajchem-a.com Furthermore, the use of piperidine as a catalyst and a reagent in one-pot multicomponent reactions to generate complex structures like pyrano[3,2-c]chromenes underscores the integral role of such building blocks in modern synthetic chemistry. nih.gov These examples showcase a shift from simple ring functionalization to using pre-functionalized, versatile scaffolds to rapidly build molecular complexity.
Unexplored Research Avenues and Future Trajectories for this compound
While established in its role as a synthetic intermediate, several research avenues for this compound remain underexplored. The future trajectory for this compound is likely to focus on its application in novel and innovative areas of chemical science.
One promising direction is its use in the asymmetric synthesis of chiral molecules. researchgate.net Developing catalytic methods that can stereoselectively transform the aldehyde or functionalize the ring would provide access to enantiomerically pure compounds, which are highly sought after in medicinal chemistry for their potential for enhanced potency and reduced side effects. nih.gov
Another area of potential growth is in the field of materials science. Aldehydes are known to participate in polymerization reactions. Investigating the ability of this compound to act as a monomer or cross-linking agent could lead to the development of novel functional polymers with unique properties conferred by the incorporated piperidine units.
Furthermore, the application of this building block in the synthesis of novel, complex heterocyclic scaffolds for high-throughput screening in drug discovery remains a vast area for exploration. arizona.edu Its dual reactivity could be exploited in diversity-oriented synthesis to generate large libraries of unique piperidine-containing compounds. The development of greener and more sustainable synthetic methods utilizing this intermediate will also be a key focus for future research. ajchem-a.com
Structure
3D Structure of Parent
Properties
IUPAC Name |
piperidine-4-carbaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-5-6-1-3-7-4-2-6;/h5-7H,1-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDPPMIPWUJUJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50593715 | |
| Record name | Piperidine-4-carbaldehyde--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159825-32-7 | |
| Record name | Piperidine-4-carbaldehyde--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50593715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Piperidine 4 Carbaldehyde Hydrochloride and Its Precursors
Diverse Approaches to the Piperidine (B6355638) Ring Construction
The formation of the piperidine skeleton is a critical step, and numerous methodologies have been established. These can be broadly categorized into strategies that form the ring through intramolecular cyclization, pathways involving reductive amination, and condensation reactions.
Intramolecular cyclization is a powerful method for constructing the piperidine ring from a linear precursor. nih.gov Among these, the Dieckmann condensation is a widely utilized intramolecular Claisen condensation for synthesizing β-keto esters, which are key precursors to 4-piperidones. ucl.ac.uk This reaction typically involves treating a diester with a strong base to induce ring closure.
A common approach to 4-piperidones starts with the addition of a primary amine, such as benzylamine, to two equivalents of an alkyl acrylate (B77674) (e.g., methyl acrylate). dtic.milchemicalbook.com This Michael addition forms an N,N-disubstituted β-amino ester. The subsequent Dieckmann condensation of this intermediate, promoted by a base like sodium metal in toluene, yields a 3-methoxycarbonyl-4-piperidone derivative. chemicalbook.comchemicalbook.com Hydrolysis and decarboxylation of this β-keto ester then furnish the desired N-substituted-4-piperidone. dtic.milchemicalbook.com This method is versatile, allowing for the synthesis of various piperidine-2,4-diones as well. core.ac.ukresearchgate.net
Beyond the Dieckmann condensation, other intramolecular cyclization reactions are also employed. nih.gov These can involve the cyclization of amino-aldehydes, often mediated by radical reactions, or the oxidative amination of alkenes catalyzed by transition metals like gold(I) or palladium. nih.govorganic-chemistry.org Electrosynthesis has also emerged as a green method for the reductive cyclization of imines with dihaloalkanes to form piperidine rings in a flow microreactor. nih.gov
Table 1: Overview of Ring-Closing Strategies for Piperidine Ring Synthesis
| Strategy | Key Reaction | Precursors | Product Type | Key Features |
|---|---|---|---|---|
| Dieckmann Condensation | Intramolecular Claisen condensation | Diesters (e.g., N,N-bis(β-propionate methyl ester) benzylamine) | β-keto esters, 4-Piperidones | Base-catalyzed; versatile for substituted piperidones. ucl.ac.ukdtic.milchemicalbook.com |
| Radical Cyclization | Radical-mediated amine cyclization | Linear amino-aldehydes | Piperidines, Pyrrolidones | Cobalt(II) catalyzed; may produce alkene by-products. nih.gov |
| Oxidative Amination | Gold(I) or Palladium-catalyzed cyclization | Non-activated alkenes | Substituted piperidines | Allows for difunctionalization of the double bond. nih.govorganic-chemistry.org |
| Electroreductive Cyclization | Electrochemical reduction | Imines and terminal dihaloalkanes | Piperidine derivatives | Green chemistry approach using a flow microreactor. nih.gov |
Reductive amination is a cornerstone in the synthesis of nitrogen-containing heterocycles due to its operational simplicity and the wide availability of reagents. researchgate.net This method can be applied in both intramolecular and intermolecular fashions to construct the piperidine ring. The double reductive amination (DRA) of dicarbonyl compounds with an external nitrogen source, such as ammonium (B1175870) formate, is a particularly direct route to the piperidine skeleton. chim.it
This "one-pot" reaction involves a cascade of at least four steps: initial imine formation, reduction to an amine, subsequent intramolecular cyclization to a cyclic imine, and a final reduction to the piperidine ring. chim.it Sugar-derived dicarbonyl compounds are often used as substrates, ensuring control over the stereochemistry of the resulting hydroxyl groups in polyhydroxypiperidines. chim.itresearchgate.net For instance, a xylo-pentodialdose can be subjected to DRA with a protected amino acid, where catalytic hydrogenolysis simultaneously removes the protecting group and forms the piperidine ring. chim.it
Another approach involves an oxidative ring cleavage of a cyclic olefin, like a substituted cyclopentene, to generate a reactive diformyl intermediate. nih.gov This intermediate can then undergo a ring-closing step via double reductive amination with a primary amine, leading to the formation of a piperidine scaffold through ring expansion. nih.gov This stereocontrolled methodology allows for precise control over the final product's stereochemistry. nih.gov
Table 2: Examples of Reductive Amination in Piperidine Synthesis
| Approach | Substrate | Nitrogen Source | Key Reagents | Product |
|---|---|---|---|---|
| Double Reductive Amination (DRA) | Dicarbonyl compounds (e.g., 2,6-heptodiulose) | Ammonium formate | NaBH3CN | Polyhydroxypiperidines chim.it |
| Intramolecular Reductive Amination | Nitrogen-containing carbohydrate precursors | Internal amine | Reducing agents | Polyhydroxypiperidine iminosugars researchgate.net |
| Ring Opening/Closing | Substituted cyclopentenes (yielding diformyl intermediates) | Primary chiral amines | NaBH3CN, Acetic Acid | Functionalized piperidines nih.gov |
| Reductive Cyclization of Dioximes | Bis(oximinoalkyl)amines | Internal (from oximes) | Catalytic hydrogenation | Substituted piperazines/piperidines mdpi.com |
The Mannich reaction is a three-component condensation involving an amine, an aldehyde (like formaldehyde), and a compound with an active hydrogen atom (such as a ketone). jofamericanscience.org It is a classical and highly effective method for synthesizing 4-piperidones. acs.org The reaction involves the condensation of a primary amine, an aldehyde, and a dialkyl ketone, which readily assembles the piperidine ring. acs.org This method allows for the synthesis of a wide variety of 4-piperidones with diverse substituents at multiple positions. acs.org
Inspired by biosynthesis, where Δ1-piperideine is a key intermediate, multi-component Mannich-type reactions have been developed to create polyfunctional piperidines. rsc.orgrsc.org For example, a stereoselective three-component vinylogous Mannich reaction can produce a chiral dihydropyridinone, which serves as a versatile intermediate for building a range of chiral piperidine compounds. rsc.org The nitro-Mannich (or aza-Henry) reaction, where a nitroalkane reacts with an imine, is another potent tool for synthesizing piperidine and piperidinone-based structures. researchgate.net These reactions are valuable in constructing complex natural products and medicinally significant compounds. researchgate.netmun.ca
Table 3: Mannich-type Reactions for Piperidine Synthesis
| Reaction Type | Components | Intermediate/Product | Significance |
|---|---|---|---|
| Classical Mannich Reaction | Primary amine, aldehyde, dialkyl ketone | 4-Piperidones | High yields, good for diverse substitutions. acs.org |
| Vinylogous Mannich Reaction | Dienolate, aldimine | Chiral dihydropyridinones | Biosynthesis-inspired, creates polyfunctional piperidines. rsc.org |
| Nitro-Mannich (Aza-Henry) Reaction | Nitroalkane, imine | β-Nitroamine | Versatile for target-oriented synthesis of complex alkaloids. researchgate.net |
Introduction and Functionalization of the Carbaldehyde Moiety at C-4
Once the piperidine ring, often in the form of a 4-substituted precursor, is constructed, the next critical phase is the introduction of the carbaldehyde group at the C-4 position. This is typically achieved either by the reduction of a C-4 carboxylic acid derivative or through direct formylation reactions.
The partial reduction of carboxylic acid derivatives to aldehydes is a common and effective strategy. rsc.orglibretexts.org Carboxylic acids themselves are generally reduced all the way to alcohols by powerful hydrides like lithium aluminum hydride (LiAlH4). idc-online.com Therefore, less reactive derivatives and more controlled reducing agents are required to stop the reduction at the aldehyde stage.
Esters such as ethyl or methyl 1-benzylpiperidine-4-carboxylate are frequently used precursors. google.comprepchem.com These can be selectively reduced to the corresponding aldehyde, N-benzyl-4-formylpiperidine, using hydride reagents. Diisobutylaluminum hydride (DIBAL-H) is a standard choice for this transformation, typically performed at low temperatures like -78°C in a solvent such as toluene. prepchem.com Another method involves using sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) in the presence of a cyclic amine like pyrrolidine (B122466). google.com The reduction of nitriles, such as 1-benzylpiperidine-4-carbonitrile, also provides a direct route to the aldehyde. google.comresearchgate.net Weinreb amides, for example, tert-butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate, are also excellent substrates for reduction to aldehydes using reagents like LiAlH4 at low temperatures, which prevents over-reduction to the alcohol. chemicalbook.com
Table 4: Reduction of C-4 Carboxylic Acid Derivatives to Piperidine-4-carbaldehyde (B112701)
| Precursor | Reducing Agent | Conditions | Product |
|---|---|---|---|
| Ethyl 1-benzylpiperidine-4-carboxylate | Diisobutylaluminum hydride (DIBAL-H) | Toluene, -78°C | 1-Benzylpiperidine-4-carboxaldehyde prepchem.com |
| Methyl N-benzylpiperidine carboxylate | Sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) / Pyrrolidine | Toluene, -30°C to room temp. | N-benzyl-4-formylpiperidine google.com |
| 1-Benzylpiperidine-4-carbonitrile | Not specified in detail, general reduction | Mild conditions | N-benzyl-4-piperidinecarbaldehyde google.com |
| tert-Butyl 4-(methoxy(methyl)carbamoyl)piperidine-1-carboxylate (Weinreb Amide) | Lithium aluminum hydride (LiAlH4) | THF, -10°C | 1-tert-Butoxycarbonyl-4-piperidinecarboxaldehyde chemicalbook.com |
Formylation reactions offer alternative pathways to introduce the aldehyde functional group. One of the most common and industrially viable methods is the oxidation of the corresponding C-4 primary alcohol, N-benzyl-4-hydroxymethylpiperidine. tandfonline.com The Swern oxidation, which uses oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures, is highly effective for this conversion. chemicalbook.comchemicalbook.com A related procedure, the Corey-Kim oxidation, uses N-chlorosuccinimide and dimethyl sulfide. tandfonline.com
Direct formylation of the piperidine nitrogen is also possible using various reagents. Methods include reacting piperidine with formic acid and a coupling agent like EDCI, or reacting it with an organic acid ester such as methyl formate. chemicalbook.comgoogle.com While these methods formylate the nitrogen atom to produce N-formylpiperidine, introducing the formyl group at the C-4 position often requires a multi-step approach starting from a C-4 functionalized piperidine, like a 4-piperidone.
Several routes starting from N-benzyl-4-piperidone have been developed. These include the Wittig reaction with (methoxymethyl)triphenylphosphonium (B8745145) chloride followed by hydrolysis of the enol ether, and the Darzens condensation with ethyl chloroacetate (B1199739) followed by decarboxylation. chemicalbook.comtandfonline.com Another method involves converting the piperidone to its corresponding epoxide, which is then rearranged to the aldehyde using a Lewis acid. chemicalbook.comtandfonline.com
Table 5: Formylation and Related Reactions to Synthesize Piperidine-4-carbaldehyde
| Precursor | Method/Reagents | Product | Key Features |
|---|---|---|---|
| N-Benzyl-4-hydroxymethylpiperidine | Swern Oxidation (Oxalyl chloride, DMSO) | N-Benzylpiperidine-4-carboxaldehyde | High yield, low-temperature reaction. chemicalbook.comchemicalbook.com |
| N-Benzyl-4-hydroxymethylpiperidine | Corey-Kim Oxidation (N-chlorosuccinimide, DMS) | N-Benzyl-4-formylpiperidine | Operationally simple and efficient for bulk preparation. tandfonline.com |
| N-Benzyl-4-piperidone | Wittig Reaction / Hydrolysis | N-Benzyl-4-formylpiperidine | Two-step process via an enol ether intermediate. chemicalbook.comtandfonline.com |
| N-Benzyl-4-piperidone | Epoxidation / Rearrangement | 1-Benzylpiperidine-4-carbaldehyde | High yields using trimethyloxosulfonium iodide and a Lewis acid. chemicalbook.comtandfonline.com |
| Piperidine | Formic Acid / EDCI | N-Formylpiperidine | Direct N-formylation. chemicalbook.com |
Stereoselective Synthesis of Piperidine-4-carbaldehyde Derivatives
The synthesis of specific stereoisomers of piperidine-4-carbaldehyde and its derivatives is crucial, as the three-dimensional arrangement of atoms significantly influences their biological activity and pharmacological properties. Stereoselective synthesis methodologies aim to control the formation of chiral centers within the piperidine ring, leading to enantiomerically enriched or diastereomerically pure products.
Enantioselective Catalysis in Piperidine Scaffold Assembly
Enantioselective catalysis is a cornerstone for constructing chiral piperidine scaffolds from achiral or racemic precursors. researchgate.net This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Various catalytic systems have been developed for the asymmetric synthesis of piperidines, which are applicable to precursors of piperidine-4-carbaldehyde.
One prominent strategy involves the rhodium-catalyzed asymmetric carbometalation of a dihydropyridine (B1217469) intermediate. nih.gov This method can produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which are valuable precursors for enantioenriched piperidines. nih.gov Another powerful technique is the asymmetric hydrogenation of pyridine (B92270) derivatives using iridium catalysts paired with chiral ligands like MeO-BoQPhos, which has achieved high levels of enantioselectivity (up to 93:7 er). researchgate.net The resulting optically active piperidines can then be further functionalized. researchgate.net
The use of chiral auxiliaries, often derived from the chiral pool like amino acids or carbohydrates, represents another effective strategy. researchgate.net For instance, phenylglycinol-derived oxazolopiperidone lactams serve as versatile building blocks for the enantioselective synthesis of a wide array of piperidine-containing compounds. researchgate.netresearchgate.net Similarly, arabinopyranosylamine has been employed as a chiral auxiliary to direct the stereochemical outcome of domino reactions, yielding N-arabinosyl dehydropiperidinones with high diastereoselectivity, which can be converted to specific piperidine enantiomers. researchgate.net
Table 1: Examples of Enantioselective Catalytic Systems in Piperidine Synthesis
| Catalytic System | Reaction Type | Substrate | Product Type | Enantiomeric Ratio/Excess | Reference |
|---|---|---|---|---|---|
| Rh-catalyst / Chiral Ligand | Asymmetric Carbometalation | Phenyl pyridine-1(2H)-carboxylate | 3-Substituted Tetrahydropyridine | High ee | nih.gov |
| Ir-catalyst / MeO-BoQPhos | Asymmetric Hydrogenation | 2-Alkyl-pyridines | 2-Alkyl-piperidines | Up to 93:7 er | researchgate.net |
| Phenylglycinol-derived Lactam | Chiral Auxiliary | Various | 2-Alkylpiperidines, Di-alkylpiperidines | High Enantioselectivity | researchgate.net |
| D-Arabinopyranosylamine | Chiral Auxiliary | O-pivaloylated aldimines | Dehydropiperidinones | High Diastereoselectivity | researchgate.net |
Diastereoselective Approaches
Diastereoselective strategies are essential for synthesizing piperidine derivatives with multiple stereocenters, controlling their relative spatial orientation. These methods are critical when the target molecule, such as a polysubstituted piperidine-4-carbaldehyde, contains more than one chiral center.
A modular approach has been developed for the synthesis of trisubstituted chiral piperidines, starting from a chiral-pool synthesis of an orthogonally protected piperidine tricarboxylic acid diester. nih.gov This process involves a formal [4+2] cyclization, a diastereoselective reduction, and subsequent regioselective ring-opening to yield a single enantio- and diastereomer. nih.gov This intermediate allows for sequential functionalizations using modern catalytic methods. nih.gov
Domino reactions, where multiple bond-forming events occur in a single pot, provide an efficient route to complex piperidines. A domino Mannich–Michael reaction using Danishefsky's diene and chiral aldimines derived from arabinopyranosylamine produces dehydropiperidinones with high diastereoselectivity. researchgate.net These intermediates can be further elaborated; for example, subsequent conjugate cuprate (B13416276) addition leads to 2,6-cis-substituted piperidinones, while enolate alkylation provides 2,3-trans-substituted derivatives. researchgate.net
Another powerful method is the reductive nitro-Mannich reaction, which can establish three contiguous stereocenters. researchgate.net The initial diastereoselective Mannich reaction between a β-substituted nitroalkane and a glyoxylate (B1226380) imine is followed by reductive cyclization to yield stereochemically pure piperidines. researchgate.net Additionally, boronyl radical-catalyzed [4+2] cycloaddition between 3-aroyl azetidines and various alkenes has been shown to produce polysubstituted piperidines with high yield and diastereoselectivity. nih.gov
Catalytic Systems in Piperidine-4-carbaldehyde Hydrochloride Synthesis
The synthesis of this compound and its derivatives benefits from a range of advanced catalytic systems. These catalysts offer high efficiency, selectivity, and functional group tolerance, enabling the construction of the piperidine core under mild conditions.
Organocatalysis for Asymmetric Transformations
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. nih.govacs.org These catalysts are often inspired by biosynthetic pathways and provide a green and robust alternative to metal-based systems. rsc.org
The Mannich reaction is a key transformation in the synthesis of piperidine alkaloids, and organocatalysts like L-proline have been used effectively to mediate this reaction. rsc.org In a biomimetic approach, L-proline catalyzes the asymmetric Mannich reaction to produce 2-substituted piperidines with high enantiomeric excess (up to 97% ee). nih.govacs.org The catalyst functions by activating a carbonyl compound through the formation of an enamine intermediate, which then reacts with a cyclic imine like Δ¹-piperideine. rsc.org This methodology offers a direct, protective-group-free route to chiral piperidine scaffolds. acs.org
Table 2: Organocatalytic Asymmetric Synthesis of Piperidine Derivatives
| Organocatalyst | Reaction Type | Key Intermediate | Product Type | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| L-proline | Biomimetic Mannich Reaction | Enamine | (+)-Pelletierine and analogues | Up to 97% | acs.org |
Transition Metal-Catalyzed Processes (e.g., Palladium-catalyzed reactions, Rh-complex catalysis)
Transition metals such as palladium, rhodium, iridium, and copper are widely used to catalyze the formation of piperidine rings. nih.gov These metals can facilitate a variety of transformations including hydrogenation, dearomatization, cyclization, and cross-coupling reactions. nih.govdigitellinc.com
Rhodium and palladium are particularly effective for the hydrogenation of pyridine precursors to form piperidines. nih.gov Rhodium(I) complexes with chiral ligands have been used for the enantioselective hydrogenation of tetrasubstituted enamides to access chiral piperidines. nih.gov Palladium-catalyzed reactions are also central to modern synthetic strategies. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be used to functionalize piperidine scaffolds. rsc.org A modular strategy to build complex piperidines involves using palladium catalysis for sequential decarboxylative functionalizations of a piperidine tricarboxylate intermediate. nih.gov
Recent advances have also focused on the direct C-H activation of the piperidine ring. Transition metal catalysis can direct the arylation at the C-2 position of N-pyridyl-protected piperidines. researchgate.net Furthermore, copper-catalyzed intramolecular C-H amination of N-fluoride amides provides a route to piperidines through a proposed Cu(I)/Cu(II) catalytic cycle. acs.org
Table 3: Selected Transition Metal-Catalyzed Reactions for Piperidine Synthesis
| Metal Catalyst | Ligand/System | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| Rhodium(I) | P-chiral bisphosphorus | Asymmetric Hydrogenation | Access to chiral piperidines from enamides | nih.gov |
| Palladium(0) | Pd₂(dba)₃ / BINAP | Buchwald-Hartwig Arylation | Preparation of N-aryl piperidine precursors | researchgate.net |
| Palladium(II) | PdCl₂(PhCN)₂ / CuI | Sonogashira Coupling | Alkynylation of vinyl chloride-functionalized piperidines | rsc.org |
| Rhodium | Chiral Ligand | Asymmetric Reductive Heck | Cross-coupling of dihydropyridines with boronic acids | nih.gov |
| Copper | Tris(pyrazolyl)borate | Intramolecular C-H Amination | Cyclization via N-F bond activation | acs.org |
Biocatalytic Integration in Cascade Processes
Biocatalysis, which harnesses the power of enzymes, offers unparalleled selectivity and efficiency for synthesizing complex molecules under mild, environmentally friendly conditions. Integrating biocatalysis into multi-step cascade reactions, often in combination with chemo-catalysis, provides elegant and powerful synthetic routes. rsc.org
A hybrid bio-organocatalytic cascade has been developed for the synthesis of 2-substituted piperidines. rsc.orgrsc.org This approach uses a transaminase enzyme to generate the reactive cyclic imine intermediate (Δ¹-piperideine) in situ from a precursor like cadaverine. rsc.orgresearchgate.net This imine is then intercepted by an organocatalyst (L-proline) which facilitates a Mannich reaction with a ketone to form the desired piperidine alkaloid. rsc.org
Another innovative chemo-enzymatic cascade employs an amine oxidase and an ene-imine reductase (EneIRED) to synthesize 3-substituted piperidines. thieme-connect.com This process involves the chemical generation of a tetrahydropyridine, which is then oxidized by the amine oxidase to a pyridinium (B92312) ion. thieme-connect.com Subsequent reduction by an EneIRED via a dynamic kinetic resolution produces the desired piperidine enantiomer with high selectivity. thieme-connect.com A recent breakthrough combines biocatalytic C-H oxidation using enzymes like hydroxylases with radical cross-coupling reactions. chemistryviews.orgnews-medical.net This two-stage process allows for the selective hydroxylation of piperidines, followed by efficient carbon-carbon bond formation, dramatically simplifying the synthesis of complex, medicinally relevant piperidines. news-medical.net
Green Chemistry Principles in Synthetic Route Design and Optimization
The application of green chemistry principles is paramount in modern pharmaceutical synthesis to minimize environmental impact and enhance process safety and efficiency. nih.govmdpi.com The design and optimization of synthetic routes for this compound and its precursors can be significantly improved by adhering to these principles.
Key green chemistry principles applicable to the synthesis of this compound include:
Waste Prevention: Designing synthetic pathways that minimize the generation of waste products is a fundamental goal. nih.gov
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. nih.gov
Less Hazardous Chemical Synthesis: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. nih.govmdpi.com
Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. nih.gov Research has demonstrated the use of deep eutectic solvents (DES), such as a glucose-urea mixture, as an inexpensive and environmentally benign reaction medium for the synthesis of piperidin-4-one derivatives, which are precursors to piperidine-4-carbaldehyde. asianpubs.org
Design for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. nih.gov Microwave-assisted synthesis is a promising energy-efficient method that can significantly reduce reaction times from hours or days to minutes. mdpi.com
Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. nih.gov The synthesis of piperidines from bio-based platform chemicals like furfural (B47365) represents a sustainable approach. nih.gov
Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible because such steps require additional reagents and can generate waste. nih.gov
Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents. nih.gov The use of catalytic amounts of a base in the synthesis of piperidine-4-carbothioamide (B1532958) hydrochloride, a related compound, highlights the potential for catalytic approaches. google.com Iron-catalyzed reductive amination and palladium-catalyzed hydrogenation are other examples of catalytic methods for piperidine synthesis. nih.govmdpi.com
Real-Time Analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. nih.gov
Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. nih.gov
Table 1: Application of Green Chemistry Principles in Piperidine Synthesis
| Green Chemistry Principle | Application in Piperidine Synthesis | Potential Advantage for this compound Synthesis | Reference |
|---|---|---|---|
| Safer Solvents | Use of deep eutectic solvents (e.g., glucose-urea) for piperidin-4-one synthesis. | Avoids volatile organic compounds, improves safety, and uses biodegradable materials. | asianpubs.org |
| Catalysis | Palladium-catalyzed hydrogenation of pyridine derivatives. | High efficiency and selectivity, reducing the need for stoichiometric reagents. | nih.gov |
| Catalysis | Iron-catalyzed reductive amination. | Utilizes an earth-abundant and less toxic metal catalyst. | mdpi.com |
| Use of Renewable Feedstocks | Synthesis from bio-based furfural. | Reduces reliance on fossil fuels and promotes a circular economy. | nih.gov |
| Design for Energy Efficiency | Microwave-assisted synthesis. | Drastically reduces reaction times and energy consumption. | mdpi.comrsc.org |
Large-Scale Synthesis and Process Development for Pharmaceutical Applications
The transition from laboratory-scale synthesis to large-scale industrial production of this compound for pharmaceutical use presents a unique set of challenges. Process development focuses on ensuring consistent product quality, high yields, and operational safety while maintaining economic viability.
A common precursor for piperidine-4-carbaldehyde is N-benzyl-4-formylpiperidine. One patented method for its synthesis involves the oxidation of (1-benzyl-4-piperidyl)methanol (B150785) using a system of 2,2,6,6-tetramethyl-1-piperidone (TEMPO), sodium periodate, and sodium bromide. This method is highlighted as being suitable for industrial production due to its mild reaction conditions, high yield (93.3%), and high product purity (99%). google.com Traditional methods, such as oxidation with oxalyl chloride, suffer from severe reaction conditions, numerous side reactions, and complex workup procedures, making them less suitable for large-scale applications. google.com
Another approach involves the partial reduction of N-benzyl-4-ethoxycarbonylpiperidine. The use of sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) modified with pyrrolidine has been explored. However, a significant challenge in scaling up this process was the formation of by-products due to over-reduction. Extensive research revealed that the addition of an alkaline base like potassium tert-butoxide could suppress the formation of these by-products, enabling a viable synthetic process. researchgate.net
The synthesis of piperazine-2,6-dione, another heterocyclic compound, provides insights into efficient large-scale procedures. Key advantages of a developed large-scale synthesis include the use of inexpensive starting materials, satisfactory yields, and a convenient workup that avoids the need for chromatographic purification. researchgate.net These principles are directly applicable to the process development of this compound.
For instance, a patented method for preparing N-benzyl-4-piperidinecarboxaldehyde starts from 4-piperidinecarboxylic acid and proceeds through several steps, including esterification, alkylation, hydrolysis, acylation, dehydration to a nitrile, and finally reduction. This multi-step process is designed to have mild reaction conditions and simple post-treatment, avoiding the need for column chromatography and ensuring high repeatability. google.com
Table 2: Key Considerations in Large-Scale Synthesis of Piperidine Derivatives
| Process Parameter | Challenge | Strategy for this compound | Reference |
|---|---|---|---|
| Starting Material Cost | High cost of raw materials can make the process economically unviable. | Utilize inexpensive and readily available starting materials like 4-piperidinecarboxylic acid. | researchgate.netgoogle.com |
| Reaction Conditions | Harsh conditions (e.g., extreme temperatures, pressures) can be difficult and costly to implement on a large scale. | Develop methods that operate under mild conditions, such as the TEMPO-based oxidation which runs at 20-25°C. | google.com |
| By-product Formation | Side reactions can reduce yield and purity, complicating purification. | Optimize reaction parameters, such as the use of additives like potassium tert-butoxide to suppress over-reduction. | researchgate.net |
| Purification | Chromatographic purification is often not feasible for large quantities. | Design syntheses that yield high-purity products directly or through simple filtration and washing. | google.comresearchgate.net |
| Catalyst Selection | Poor solubility or deactivation of catalysts can hinder scalability. | Select robust and soluble catalysts, or heterogeneous catalysts that are easily separated. | mdpi.com |
Chemical Reactivity and Mechanistic Investigations of Piperidine 4 Carbaldehyde Hydrochloride
Transformations Involving the Aldehyde Functional Group
The aldehyde functional group (–CHO) is characterized by an electrophilic carbonyl carbon, making it susceptible to a wide array of nucleophilic addition and redox reactions.
The carbonyl carbon of piperidine-4-carbaldehyde (B112701) is a primary site for nucleophilic attack. A variety of carbon and heteroatom nucleophiles can add to the carbonyl group, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Grignard Reaction: Grignard reagents (R-MgX) are potent carbon nucleophiles that readily react with the aldehyde to produce secondary alcohols after an acidic workup. masterorganicchemistry.commasterorganicchemistry.com For instance, the reaction of an N-protected piperidine-4-carbaldehyde derivative with a Grignard reagent would yield the corresponding secondary alcohol. The protection of the piperidine (B6355638) nitrogen is often necessary to prevent it from reacting with the highly basic Grignard reagent. A related transformation involves the reaction of N-acetyl-4-benzoylpiperidine with phenylmagnesium halide, which results in the formation of N-acetyl-α,α-diphenyl-4-piperidinemethanol. google.com
Reformatsky Reaction: This reaction involves the addition of an organozinc reagent, typically formed from an α-halo ester and zinc metal, to the aldehyde. pharmdguru.comwikipedia.org The reaction produces a β-hydroxy ester. wikipedia.orgpsiberg.com The organozinc reagents, or Reformatsky enolates, are less reactive than Grignard reagents, which allows for their chemoselective addition to aldehydes and ketones without reacting with other functional groups like esters. wikipedia.org The general mechanism involves the insertion of zinc into the carbon-halogen bond of the α-halo ester, followed by coordination to the carbonyl oxygen and subsequent carbon-carbon bond formation. wikipedia.org
Table 1: Examples of Nucleophilic Addition Reactions
| Reaction Name | Nucleophile | Reagents | Product Type |
| Grignard Reaction | Carbanion (R⁻) | R-MgX, then H₃O⁺ | Secondary Alcohol |
| Reformatsky Reaction | Zinc Enolate | 1. α-halo ester, Zn2. H₃O⁺ | β-Hydroxy Ester |
The aldehyde group of piperidine-4-carbaldehyde can be readily oxidized to a carboxylic acid functional group. This transformation is a common step in the synthesis of piperidine-4-carboxylic acid and its derivatives, which are important intermediates in pharmaceutical chemistry. diva-portal.orgresearchgate.net Various oxidizing agents can be employed for this purpose. While specific documented conditions for the direct oxidation of piperidine-4-carbaldehyde hydrochloride are not detailed in the provided results, standard oxidation protocols for aldehydes are applicable. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, Jones reagent), or milder reagents like silver oxide (Ag₂O) under appropriate pH conditions to avoid side reactions involving the piperidine ring. The synthesis of piperidine-4-carboxylic acid is a key step in accessing a variety of biologically active molecules. researchgate.net
The aldehyde group can undergo reduction to form either a primary alcohol or a methyl group, depending on the reducing agent and reaction conditions.
Reduction to an Alcohol: Catalytic hydrogenation (e.g., using H₂ with a metal catalyst like Pd, Pt, or Ni) or treatment with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the aldehyde to a primary alcohol, yielding (piperidin-4-yl)methanol.
Reduction to a Methylene (B1212753) Group (Wolff-Kishner Reduction): The Wolff-Kishner reduction converts a carbonyl group directly into a methylene (–CH₂) group. wikipedia.orgmasterorganicchemistry.com This reaction is carried out under strongly basic conditions at high temperatures, typically using hydrazine (B178648) (N₂H₄) and a strong base like potassium hydroxide (B78521) (KOH) in a high-boiling solvent such as ethylene (B1197577) glycol. masterorganicchemistry.comyoutube.com The mechanism involves the initial formation of a hydrazone intermediate, which is then deprotonated by the strong base. wikipedia.orgalfa-chemistry.com A subsequent series of steps leads to the elimination of nitrogen gas (N₂), a thermodynamically favorable process that drives the reaction to completion, and the formation of a carbanion that is protonated by the solvent to yield the final alkane product. wikipedia.orgyoutube.com For piperidine-4-carbaldehyde, this reaction would yield 4-methylpiperidine. Given the highly basic conditions, the piperidine nitrogen would be in its free base form during the reaction. This method is particularly useful for substrates that are sensitive to the strongly acidic conditions of the alternative Clemmensen reduction. wikipedia.orgalfa-chemistry.com
Table 2: Comparison of Aldehyde Reduction Methods
| Reaction Name | Reagents | Product | Key Conditions |
| Catalytic Hydrogenation | H₂, Pd/C | (Piperidin-4-yl)methanol | Neutral pH, pressure |
| Hydride Reduction | NaBH₄ or LiAlH₄ | (Piperidin-4-yl)methanol | Mild, alcoholic or ethereal solvent |
| Wolff-Kishner Reduction | N₂H₄, KOH, heat | 4-Methylpiperidine | Strongly basic, high temperature |
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to an aldehyde, followed by a dehydration reaction. diva-portal.org This reaction is typically catalyzed by a weak base, such as an amine. Interestingly, piperidine itself is often used as a catalyst for this transformation. The reaction of piperidine-4-carbaldehyde with active methylene compounds like malonic acid or its esters (e.g., diethyl malonate) in the presence of a catalytic amount of base would lead to the formation of an α,β-unsaturated product after elimination of water.
Reactivity of the Secondary Amine Group within the Piperidine Ring
The secondary amine (–NH–) in the piperidine ring is a nucleophilic and basic center. As the starting material is a hydrochloride salt, the nitrogen atom is protonated (–NH₂⁺–), rendering it non-nucleophilic. Therefore, a stoichiometric amount of base must be added to liberate the free amine before it can participate in reactions requiring its nucleophilicity.
The nitrogen atom of the piperidine ring can be readily alkylated to form a tertiary amine once it has been converted to its free base form. This is a standard nucleophilic substitution reaction where the amine nitrogen attacks an alkyl halide (e.g., an alkyl bromide or iodide), displacing the halide ion. researchgate.net To drive the reaction to completion and neutralize the hydrogen halide formed during the reaction, a base such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N) is typically used. researchgate.netnih.gov The choice of solvent often includes polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724). researchgate.net For example, reacting piperidine-4-carbaldehyde (after neutralization of the HCl salt) with an alkyl bromide in the presence of K₂CO₃ in DMF would yield the corresponding N-alkyl-4-formylpiperidine. Care must be taken to control stoichiometry, as over-alkylation can lead to the formation of a quaternary ammonium (B1175870) salt. researchgate.net
Table 3: Typical Conditions for N-Alkylation of Piperidine
| Alkylating Agent | Base | Solvent | Temperature |
| Alkyl Bromide/Iodide | K₂CO₃ or KHCO₃ | DMF or Acetonitrile | Room Temp. to 70°C |
| Benzyl Bromide | Triethylamine (Et₃N) | Methanol | Reflux |
N-Acylation Reactions
N-acylation is a fundamental transformation for the secondary amine of the piperidine ring, often employed to install functional groups or as a protecting strategy. researchgate.net This reaction involves the formation of an amide bond by treating the piperidine nitrogen with an acylating agent. A sustainable, continuous-flow (CF) process has been developed for the N-acetylation of various amines, including piperidine, using acetonitrile as the acetylating reagent and alumina (B75360) as a catalyst. nih.gov In this process, secondary amines like piperidine have been shown to convert to their acetylated derivatives in quantitative yields. nih.gov The reaction is notable for avoiding hazardous and toxic carboxylic acid derivatives like acetyl chloride or acetic anhydride. nih.gov
More complex intramolecular acyl migrations involving piperidine nitrogens have also been studied. For instance, in certain spiro[piperidine-quinoline] systems, an acyl group has been observed to transfer from an exocyclic nitrogen to the piperidine nitrogen under specific debenzylation conditions. researchgate.net
The following table summarizes the results for the N-acetylation of various amines under optimized continuous-flow conditions, demonstrating the high efficiency of this method for compounds structurally related to piperidine.
Table 1: N-Acetylation of Various Amines in a Continuous-Flow System Data sourced from a study on sustainable N-acetylation processes. nih.gov
| Entry | Substrate Amine | Acetylated Product | Yield (%) | Residence Time (min) |
|---|---|---|---|---|
| 1 | Piperidine | 1-Acetylpiperidine | >99 | 27 |
| 2 | Morpholine | 4-Acetylmorpholine | >99 | 27 |
| 3 | Benzylamine | N-Benzylacetamide | >99 | 27 |
Formation and Interconversion of Hydrochloride Salt and Free Base
Piperidine-4-carbaldehyde is frequently supplied and stored as its hydrochloride salt (C₆H₁₂ClNO). bldpharm.comachmem.com This salt form generally offers greater stability and easier handling compared to the free base. The interconversion between the hydrochloride salt and the free base is a routine and critical procedure in its synthetic applications.
Conversion of the hydrochloride salt to the free base is typically achieved by treatment with a suitable base. This process neutralizes the hydrochloric acid, deprotonating the piperidinium (B107235) nitrogen to yield the free secondary amine. Common bases used for this purpose include aqueous solutions of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃). researchgate.netnih.gov For example, a piperidine derivative salt can be dissolved in water, basified to a pH of 10-12 with NaOH, and then extracted with an organic solvent like diethyl ether to isolate the free amine. nih.gov Similarly, processes have been described where a 4-anilido-piperidine derivative is isolated as the free base from its HCl salt before being converted into another pharmaceutically acceptable salt. google.com
Conversely, the free base can be readily converted back to the hydrochloride salt by treating its solution in an organic solvent with hydrochloric acid, either as a gas or an aqueous solution. nih.gov This process is often used for purification or to facilitate precipitation of the compound from a solution. researchgate.net
Reactions of Amines (e.g., Schiff base formation, acylation)
The reactivity of Piperidine-4-carbaldehyde is characterized by both its secondary amine and its aldehyde functional groups. While N-acylation targets the amine (as discussed in 3.2.2), the aldehyde group is a key site for reactions such as Schiff base formation.
Schiff bases, or imines, are formed through the condensation of the aldehyde group of Piperidine-4-carbaldehyde with a primary amine. researchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, often catalyzed by a small amount of acid. ijacskros.com The resulting C=N double bond of the azomethine group is a versatile functional handle for further synthetic transformations. researchgate.netnih.gov Studies have detailed the synthesis of Schiff bases from 4-(aminomethyl)piperidine (B1205859) and various aldehydes, highlighting the general methodology of refluxing equimolar amounts in a solvent like methanol. ijacskros.com Although Piperidine-4-carbaldehyde itself acts as the aldehyde component, piperidine as a structural motif is also used as a catalyst in other Schiff base syntheses.
The table below outlines typical conditions for the synthesis of Schiff bases derived from a piperidine-containing amine, which are analogous to the reactions Piperidine-4-carbaldehyde would undergo with primary amines.
Table 2: Synthesis Conditions for Piperidine-Derived Schiff Bases Data adapted from the synthesis of Schiff bases from 4-(aminomethyl)piperidine. ijacskros.com
| Reactant 1 | Reactant 2 | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) |
|---|---|---|---|---|---|
| 4-(Aminomethyl)piperidine | 4-Bromobenzaldehyde | Methanol | Glacial Acetic Acid | 60-70 | 6-7 |
Intramolecular and Intermolecular Cyclization Reactions
Piperidine-4-carbaldehyde and related structures are valuable precursors in both intramolecular and intermolecular cyclization reactions to generate more complex heterocyclic systems. These reactions are fundamental to building the core of many biologically active molecules. mdpi.com
Intermolecular Cyclization: These reactions involve the construction of a new ring from two or more separate molecules. A common strategy is the [5+1] annulation, where a five-carbon difunctional component reacts with an amine to form the piperidine ring. nih.gov For instance, the double reductive amination of glutaric dialdehyde (B1249045) with aniline (B41778) derivatives, catalyzed by ruthenium(II), is an effective route to N-aryl piperidines. nih.gov
Intramolecular Cyclization: In these reactions, a new ring is formed from a single molecule containing both the amine and a reactive partner for the aldehyde.
Prins Cyclization: A notable approach involves the Prins cyclization of homoallylic amines with aldehydes. When catalyzed by concentrated hydrochloric acid, this reaction can produce cis-3,4-disubstituted piperidines with high diastereoselectivity. nih.gov
Radical-Mediated Cyclization: Linear amino-aldehydes can undergo intramolecular cyclization using a cobalt(II) catalyst in a radical-mediated process to yield piperidines. mdpi.com
Reductive Hydroamination: Alkynes can undergo an acid-mediated cyclization cascade involving the formation of an enamine, which generates an iminium ion that is subsequently reduced to form the piperidine ring. mdpi.com
Copper-Promoted Carboamination: N-functionalized piperidines can be synthesized via the intramolecular carboamination of unactivated olefins, promoted by copper(II) carboxylate. nih.gov This oxidative cyclization efficiently forms both five- and six-membered rings. nih.gov
Elucidation of Reaction Mechanisms and Kinetic Studies
Understanding the mechanisms and kinetics of reactions involving piperidine scaffolds is crucial for controlling reaction outcomes, particularly stereoselectivity.
Cyclization Mechanisms: Mechanistic studies of the Prins cyclization, supported by Density Functional Theory (DFT) calculations, suggest that the reaction proceeds via a mechanism with significant carbocationic character. nih.gov The calculations indicate that the transition state leading to the cis piperidine product is favored, aligning with experimental observations under kinetic control. nih.gov In contrast, using certain Lewis acids at higher temperatures can lead to the thermodynamically more stable trans product. nih.gov
Radical and Organometallic Mechanisms: The mechanism for copper(II)-promoted intramolecular carboamination is proposed to involve an initial syn-aminocupration of the olefin to form the N-C bond, followed by the formation of a primary carbon radical which then engages in C-C bond formation. nih.gov In cobalt-catalyzed radical cyclizations of amino-aldehydes, a competitive process between radical rebound and a 1,5-hydride transfer can lead to the formation of by-products. mdpi.com
Hydride Transfer Amination: The intramolecular amination of sp³ C-H bonds can occur via a hydride transfer cyclization of N-tosylimines. nih.gov In this one-pot procedure, a 5-aryl-aldehyde reacts with a sulfonamide in the presence of a Lewis acid to form an imine, which then cyclizes to yield a 2-aryl-piperidine. nih.gov The reaction is highly stereoselective and its efficiency is influenced by the conformational rigidity of the substrate. nih.gov
Derivatization Strategies for Enhanced Functionality and Scope
Chemical derivatization is a powerful strategy to enhance the functionality of a molecule or to improve its properties for specific applications, such as analytical detection. xjtu.edu.cn Piperidine-based reagents are used in derivatization to improve the analysis of other compounds.
A key example is the use of an N-(4-aminophenyl)piperidine tag to improve the detection of organic acids by supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov Many organic acids are difficult to detect in their native form. By reacting the carboxylic acid groups with the piperidine-containing tag, a derivative with high proton affinity is formed, which is much more sensitive in positive ionization mode mass spectrometry. nih.gov This strategy has been shown to improve detection limits by 25- to 2100-fold, enabling the measurement of compounds that were previously undetectable. nih.gov The sensitivity for compounds that were already detectable was increased by at least 200-fold. nih.gov
This approach highlights how the piperidine scaffold can be incorporated into a derivatization agent to fundamentally alter the analytical properties of a target molecule, expanding the scope of what can be measured.
Table 3: Improvement in Detection Limits of Organic Acids via Derivatization with N-(4-aminophenyl)piperidine Data sourced from a study on improving organic acid detection by SFC-MS. nih.gov
| Organic Acid | Native Form Detection Limit (ppb) | Derivatized Form Detection Limit (ppb) | Fold Improvement |
|---|---|---|---|
| Lactic Acid | 200 | 2 | 100 |
| Succinic Acid | 500 | 0.5 | 1000 |
| Malic Acid | 500 | 1 | 500 |
Applications in Advanced Organic Synthesis and Complex Molecule Construction
Piperidine-4-carbaldehyde (B112701) Hydrochloride as a Foundational Building Block
The piperidine (B6355638) moiety is a ubiquitous structural motif found in numerous natural products and pharmaceuticals, making it a fragment of high importance to the pharmaceutical industry. bldpharm.combeilstein-journals.orgbeilstein-journals.org Piperidine-4-carbaldehyde hydrochloride, as a bifunctional molecule, is a particularly valuable building block. The aldehyde group at the C4-position provides a reactive site for chain extension, cyclization, and functional group transformations, while the piperidine nitrogen allows for various substitutions and modifications. nih.gov
Its utility is demonstrated in the synthesis of 4-substituted-4-aminopiperidine derivatives, which are key intermediates for a class of HIV-1 entry inhibitors. nih.gov The strategic placement of the formyl group allows for its conversion into other functionalities, enabling the synthesis of diverse molecular libraries. This approach facilitates the efficient construction of complex targets, such as piperazino-piperidine (B8394093) based CCR5 antagonists, in a convergent manner. nih.govorganic-chemistry.org The ability to use this compound to introduce the piperidine core early in a synthetic sequence underscores its role as a fundamental component in medicinal chemistry and process development.
Synthesis of Functionalized Piperidine Derivatives
The modification of the core piperidine-4-carbaldehyde structure is a common strategy to access a broad spectrum of derivatives with tailored properties. These transformations can target the aldehyde functionality or the piperidine nitrogen, leading to diverse molecular architectures.
The secondary amine of the piperidine ring is readily functionalized to produce a variety of N-substituted analogues. This modification is crucial for modulating the physicochemical and pharmacological properties of the final compounds. Common strategies include N-alkylation and N-acylation.
For instance, N-benzyl-4-piperidinecarboxaldehyde is a key intermediate in the synthesis of drugs used to treat Alzheimer's disease. Its synthesis can be achieved through multiple routes, often starting from 4-piperidinecarboxylic acid or its derivatives, followed by N-benzylation. One patented method involves the oxidation of (1-benzyl-4-piperidyl)methanol (B150785), highlighting the transformation of a related N-substituted piperidine to obtain the target aldehyde.
Protecting the nitrogen with groups like tert-butyloxycarbonyl (Boc) to form 1-Boc-piperidine-4-carboxaldehyde is a standard tactic in multi-step synthesis. This allows for selective reactions at the aldehyde or other positions on the ring without interference from the nitrogen nucleophile. The Boc group can be easily removed under acidic conditions later in the synthetic sequence. Other analogues, such as 1-Isopropylthis compound , can be prepared through similar N-alkylation procedures, demonstrating the versatility of the piperidine nitrogen for introducing diverse substituents.
| Compound Name | Precursor/Starting Material | Synthetic Transformation |
| N-benzyl-4-piperidinecarboxaldehyde | (1-benzyl-4-piperidyl)methanol | Oxidation |
| 1-Boc-piperidine-4-carboxaldehyde | Piperidine-4-carbaldehyde | N-acylation with Boc-anhydride |
| 1-Isopropylpiperidine-4-carbaldehyde | Piperidine-4-carbaldehyde | N-alkylation with isopropyl halide |
The synthesis of spiro-heterocycles, compounds where two rings share a single atom, is an active area of research due to their unique three-dimensional structures and biological activities. The piperidine framework is a common component in many bioactive spiro-compounds.
Piperidine-4-carbaldehyde can serve as a precursor for constructing spiro-heterocycles. The aldehyde functionality can participate in condensation reactions, such as the Knoevenagel condensation, to form an exocyclic double bond at the C4 position. This intermediate can then undergo subsequent cyclization reactions, like Michael additions or cycloadditions, to form a second ring spiro-fused at the C4 carbon of the piperidine. For example, new spiro-piperidine derivatives have been synthesized in a one-pot fashion using ionic liquids, highlighting modern synthetic approaches to these complex structures. These methods often involve building a new heterocyclic ring system onto the pre-existing piperidine scaffold.
Construction of Polycyclic and Fused Heterocyclic Systems
Beyond simple derivatives, piperidine-4-carbaldehyde is a valuable starting point for the assembly of more elaborate polycyclic and fused heterocyclic systems, which are features of many complex alkaloids and therapeutic agents.
Bis-bispidine tetraazamacrocycles are highly rigid, complex structures containing two 3,7-diazabicyclo[3.3.1]nonane (bispidine) units linked together. These molecules are of interest for their ability to form extremely stable complexes with metal ions, such as copper(II). While the direct synthesis of these macrocycles starting from piperidine-4-carbaldehyde is not extensively detailed in the surveyed literature, the construction of related tetracyclic bis-piperidine alkaloids from marine sponges involves linking two piperidine units via macrocyclic rings.
N-fused bicyclic systems, where the nitrogen atom is at a bridgehead position, are common cores in many alkaloid families. The indolizidine skeleton (a fused five- and six-membered ring system) is a prominent example found in poison-frog alkaloids. The synthesis of these structures often relies on the cyclization of a suitably functionalized piperidine precursor.
A synthetic strategy towards indolizidines can be envisioned starting from piperidine-4-carbaldehyde. The aldehyde would first be subjected to a chain-extension reaction (e.g., a Wittig or Horner-Wadsworth-Emmons reaction) to introduce a two-carbon unit. Subsequent functional group manipulations would lead to an intermediate poised for intramolecular cyclization. This final ring-closing step, often an N-acylation followed by reduction or an intramolecular alkylation, would form the second ring, yielding the N-fused indolizidine core. Synthetic routes to 5,8-disubstituted indolizidines have been successfully developed using trisubstituted piperidine ring systems as key chiral building blocks, demonstrating the feasibility of this general approach.
Role as a Key Intermediate in Pharmaceutical Synthesis
The importance of this compound and its derivatives is firmly established in pharmaceutical synthesis, where it functions as a key building block for introducing the 4-formylpiperidine group into active pharmaceutical ingredients (APIs).
Its most notable application is in the synthesis of Donepezil , where its N-benzyl derivative is a cornerstone intermediate. Patents covering the synthesis of Donepezil explicitly detail reaction pathways starting from this aldehyde.
More recently, piperidine-4-carbaldehyde has been identified as a valuable component in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are novel therapeutic agents designed to degrade specific target proteins within cells. Piperidine-4-carbaldehyde is listed as a linker component used in the synthesis of PROTACs targeting Cyclin-dependent kinase 2 (CDK2), demonstrating its utility in modern medicinal chemistry beyond traditional drug scaffolds.
The compound's aldehyde functionality allows for a variety of transformations, such as reductive amination, Wittig reactions, and condensations, making it a versatile intermediate for creating libraries of compounds for drug discovery. Its role is highlighted in patents as a key intermediate not only for acetylcholinesterase inhibitors like Donepezil but also for the development of other potential therapeutics, such as PI3Kδ inhibitors.
| Pharmaceutical Applications of Piperidine-4-carbaldehyde | |
| Application Area | Specific Use / Target |
| Neurodegenerative Disease | Key intermediate in the synthesis of Donepezil (acetylcholinesterase inhibitor). |
| Oncology / Drug Discovery | Used as a PROTAC linker for synthesizing CDK2-targeting degraders. |
| Inflammation / Immunology | Mentioned as a potential intermediate for PI3Kδ inhibitors. |
Medicinal Chemistry and Pharmacological Applications of Piperidine 4 Carbaldehyde Hydrochloride Derivatives
Spectrum of Biological Activities for Piperidine-Containing Compounds
Anticancer Potential
The piperidine (B6355638) scaffold is a key component in a multitude of anticancer agents, demonstrating efficacy against a wide range of malignancies including breast, prostate, lung, colon, and ovarian cancers. nih.gov The anticancer effects of piperidine derivatives are exerted through various mechanisms, from modulating critical cellular signals to inhibiting key enzymes involved in cancer progression. nih.govresearchgate.net
Piperidine-containing compounds have been shown to regulate several signaling pathways that are essential for the survival and proliferation of cancer cells. nih.gov
STAT-3 and NF-κB: The natural alkaloid piperine (B192125), which features a piperidine ring, can down-regulate the activation of both Signal Transducer and Activator of Transcription 3 (STAT-3) and Nuclear Factor-kappa B (NF-κB) signaling pathways in prostate cancer cells. nih.gov Inhibition of these pathways is crucial as they are major drivers of cancer cell differentiation and growth. nih.gov
PI3K/Akt: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathway is a critical intracellular route involved in cell proliferation, growth, and survival, and its deregulation is common in many human cancers. nih.gov A piperidine derivative, DTPEP, has been shown to downregulate the PI3K/Akt pathway in breast cancer cells. nih.gov Furthermore, a series of 3,4,6-trisubstituted piperidine derivatives have been developed as potent inhibitors of Akt1, demonstrating significant tumor growth inhibition in xenograft models. nih.gov
JNK/p38-MAPK: The c-Jun N-terminal kinase (JNK)/p38 mitogen-activated protein kinase (MAPK) signaling pathway is involved in apoptosis and cancer development. nih.gov Piperine has been observed to induce apoptosis in ovarian cancer cells and, in combination with temozolomide (B1682018) (TMZ), in glioblastoma cells by increasing the phosphorylation rate in the JNK/p38 MAPK pathway. nih.govnih.gov Quinolinones and naphthyridinones with piperidine substituents have also been identified as potent p38 MAP kinase inhibitors. researchgate.net
TGF-ß/SMAD: The Transforming growth factor-beta (TGF-β) signaling pathway, including its canonical SMAD-dependent pathway, is implicated in cancer metastasis and fibrosis. nih.govmdpi.com Piperine has been found to inhibit the TGF-β/SMAD 2/3 signaling pathway, thereby ameliorating pancreatic fibrosis, and to disrupt TGF-β1-induced epithelial-mesenchymal transition (EMT) events in lung adenocarcinoma cells by inhibiting SMAD 2 phosphorylation. nih.govresearchgate.netnih.gov
A key characteristic of malignant tumors is their ability to migrate and metastasize. Piperidine derivatives have demonstrated the ability to impede these processes. For instance, piperine has been shown to inhibit the migration of ovarian and leukemia cancer cells. nih.gov A specific piperidine derivative, compound 17a, effectively hindered the migration of prostate cancer (PC3) cells. nih.gov This compound was also shown to inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. nih.govinvivochem.com
In addition to inhibiting migration, piperidine compounds can induce cell cycle arrest, a mechanism that halts the uncontrolled proliferation of cancer cells.
The piperidine derivative DTPEP was found to arrest both estrogen receptor-positive (MCF-7) and negative (MDA-MB-231) breast cancer cells in the G0/G1 phase of the cell cycle. nih.gov
Novel N-(piperidine-4-yl)benzamide derivatives have been identified as potent cell cycle inhibitors in HepG2 liver cancer cells, inducing arrest through a p53/p21-dependent pathway. nih.gov
Piperine has been reported to cause cell cycle arrest at the G2/M phase in ovarian cancer cells and at the S phase in leukemia cells. nih.gov In colorectal cancer cells, it induces G1 phase arrest. ijnrd.org
A novel and powerful strategy in cancer therapy is the targeted degradation of key proteins through Proteolysis Targeting Chimeras (PROTACs). nih.gov PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. nih.gov The linker component of the PROTAC is crucial for its efficacy, and piperidine and piperazine (B1678402) moieties are often incorporated into these linkers to improve properties such as solubility and rigidity. rsc.orgexplorationpub.com
Specifically, Piperidine-4-carbaldehyde (B112701) has been identified as a PROTAC linker that can be used in the synthesis of PROTACs targeting Cyclin-Dependent Kinase 2 (CDK2). medchemexpress.com The use of such linkers helps to optimize the affinity for the target protein and enhance the degradation efficiency of the PROTAC molecule. medchemexpress.com This highlights a direct application of a piperidine-4-carbaldehyde derivative in a sophisticated anticancer strategy focused on enzyme degradation. invivochem.comnih.govrsc.org
Piperidine derivatives have been developed as targeted inhibitors for a variety of specific molecules that are critical for cancer growth and survival. researchgate.net
| Target | Compound Type / Research Finding | Reference(s) |
| Angiogenesis | A SIRT6 inhibitor, a marine-derived pyrrole-pyridinimidazole derivative, was found to suppress angiogenesis by inhibiting the activation of AKT and ERK pathways. academicjournals.org | researchgate.netacademicjournals.org |
| EGFR | Benzoxazole-appended piperidine derivatives demonstrated potent Epidermal Growth Factor Receptor (EGFR) inhibition. nih.govresearchgate.net Rhodanine-piperazine hybrids and coumarin-piperazine tethered 1,2,3-triazoles also showed significant EGFR-targeting activity. nih.govmdpi.comtandfonline.com | nih.govresearchgate.netnih.govmdpi.comtandfonline.comresearchgate.net |
| VEGFR | Piperazine-chalcone hybrids and benzenesulfonamides coupled with piperidine have been synthesized as potent Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. researchgate.netnih.govnih.govresearchgate.net | researchgate.netresearchgate.netnih.govnih.govresearchgate.netmdpi.com |
| ALK | Piperidine carboxamide derivatives have been explored as potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitors. researchgate.net | researchgate.net |
| AKT1 | 3,4,6-trisubstituted piperidine derivatives were discovered as orally active and potent inhibitors of AKT1. tandfonline.com | tandfonline.com |
| Topoisomerase | Curcumin mimics based on a 3,5-bis(arylidene)-4-oxo-piperidine-1-carboxamide scaffold showed promising inhibitory properties against human DNA topoisomerase IIα. nih.gov Benzenesulfonamides with a piperidine moiety have also been designed as dual VEGFR2 and Topoisomerase II inhibitors. researchgate.net | researchgate.netnih.govnih.govresearchgate.netmdpi.com |
| CDK2 | Piperazine derivatives have been identified as novel type II Cyclin-Dependent Kinase 2 (CDK2) inhibitors. nih.gov As mentioned, Piperidine-4-carbaldehyde is used as a linker in the synthesis of CDK2-targeting PROTACs. medchemexpress.com | nih.govmedchemexpress.comresearchgate.netmdpi.commdpi.com |
Antimicrobial Properties
Derivatives of piperidine have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. academicjournals.orgbiointerfaceresearch.com
Synthesized piperidin-4-one derivatives, which are structurally related to piperidine-4-carbaldehyde, have shown notable antibacterial and antifungal activities. biomedpharmajournal.org In one study, thiosemicarbazone derivatives of piperidin-4-ones displayed good antibacterial activity compared to ampicillin (B1664943) and significant antifungal activity against species like M. gypseum, M. canis, and C. albicans. biomedpharmajournal.org Another study on 2,6-disubstituted piperidine-4-one derivatives found potent antibacterial activity against Bacillus subtilis and antifungal activity against Candida albicans. researchgate.net
Further research has confirmed the broad-spectrum potential of piperidine-based compounds.
One study synthesized six novel piperidine derivatives and found that one compound, in particular, exhibited strong inhibitory activity against seven tested bacteria, including E. coli and S. aureus. academicjournals.org The same study also showed that several of these derivatives had varying degrees of inhibition against fungal species such as Aspergillus niger and Candida albicans. academicjournals.org
The synthesis of benzoyl and sulphonyl derivatives from piperidine-4-carboxamide also yielded compounds with antimicrobial activity, which was evaluated using the disc diffusion method. researchgate.net
These findings underscore the versatility of the piperidine scaffold in developing new therapeutic agents to combat infectious diseases caused by both bacteria and fungi. ijnrd.org
Antibacterial Activity (Gram-positive and Gram-negative)
Derivatives incorporating the piperidine scaffold have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. The inherent structural features of the piperidine ring contribute to the antibacterial potential of these compounds. biointerfaceresearch.com
Research into various piperidine derivatives has confirmed their broad-spectrum activity. For instance, certain 2,6-disubstituted piperidine-4-one derivatives have shown potent antibacterial effects, particularly against Gram-positive bacteria like Bacillus subtilis. researchgate.net In other studies, newly synthesized piperidine derivatives were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). biointerfaceresearch.com One compound, in particular, showed good activity against Staphylococcus aureus, which was attributed to the length of the hydrocarbon chain in its ester component. biointerfaceresearch.com
Further investigations on a series of six novel piperidine derivatives revealed varied antibacterial profiles. academicjournals.org One derivative exhibited the strongest inhibitory activity against a range of bacteria including Bacillus cereus, E. coli, S. aureus, B. subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Micrococcus luteus. academicjournals.org The antibacterial activity is often evaluated by measuring the minimum inhibitory concentration (MIC) or the zone of inhibition in agar (B569324) disk diffusion assays. academicjournals.org Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones have also been synthesized and screened, with some compounds showing significant antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org
Table 1: Antibacterial Activity of Selected Piperidine Derivatives
| Derivative Class | Test Organism(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 2,6 Disubstituted piperidine-4-one | Bacillus subtilis (Gram-positive) | Highly potent antibacterial activity observed. | researchgate.net |
| (E)-methyl 3-(p-(2-(piperidin-1-yl) ethoxy)-phenyl)-acrylate | Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative) | Active against both strains; good activity against S. aureus. | biointerfaceresearch.com |
| Thiosemicarbazone derivatives of piperidin-4-one | Various strains | Exhibited significant antibacterial activity compared to ampicillin. | biomedpharmajournal.org |
| Substituted piperidine derivative (Compound 6) | B. cereus, E. coli, S. aureus, B. subtilis, P. aeruginosa, Kl. pneumoniae, M. luteus | Showed strongest inhibitory activity with MIC of 0.75 mg/ml against B. subtilis. | academicjournals.org |
Antifungal Activity
The therapeutic utility of piperidine derivatives extends to antifungal applications. Various synthesized series of these compounds have been evaluated against a range of fungal pathogens, including those affecting agriculture and those causing human infections. nih.govnih.gov
A series of new piperidine-4-carbohydrazide (B1297472) derivatives bearing a quinazolinyl moiety demonstrated excellent fungicidal activities against several agriculturally important fungi. nih.gov Notably, compounds designated A13 and A41 showed potent in vitro activity against Rhizoctonia solani, with EC₅₀ values of 0.83 and 0.88 µg/mL, respectively. nih.gov These same compounds were also effective against Verticillium dahliae. nih.gov The mechanism for one of the lead compounds, A13, was found to be the inhibition of succinate (B1194679) dehydrogenase (SDH). nih.gov
Similarly, benzaldehyde (B42025) thiosemicarbazide (B42300) derivatives containing a piperidine moiety have been synthesized and evaluated. nih.gov Compound 3b from this series was particularly potent against Pythium aphanidermatum, with an EC₅₀ value of 1.6 µg/mL, which is superior to the commercial fungicide azoxystrobin. nih.gov The presence of the piperidine ring was determined to be crucial for the observed fungicidal activity. nih.gov Other studies have confirmed the antifungal potential of piperidine derivatives against human pathogens like Candida albicans and Aspergillus niger. researchgate.netacademicjournals.org Thiosemicarbazone derivatives of piperidin-4-one also exhibited significant antifungal activity when compared with the standard drug terbinafine. biomedpharmajournal.org
Table 2: Antifungal Activity of Selected Piperidine Derivatives
| Derivative Class | Test Organism(s) | Activity Metric (EC₅₀) | Reference(s) |
|---|---|---|---|
| Piperidine-4-carbohydrazide (Compound A13) | Rhizoctonia solani | 0.83 µg/mL | nih.gov |
| Piperidine-4-carbohydrazide (Compound A13) | Verticillium dahliae | 1.12 µg/mL | nih.gov |
| Piperidine-4-carbohydrazide (Compound A41) | Rhizoctonia solani | 0.88 µg/mL | nih.gov |
| Benzaldehyde thiosemicarbazide (Compound 3b) | Pythium aphanidermatum | 1.6 µg/mL | nih.gov |
| Benzaldehyde thiosemicarbazide (Compound 3b) | Valsa mali | 2.3 µg/mL | nih.gov |
| 2,6 Disubstituted piperidine-4-one | Candida albicans, Aspergillus niger | Potent activity observed. | researchgate.net |
Antiviral Activity (e.g., against cytomegalovirus, SARS-COV-2, avian influenza H5N1)
The structural versatility of the piperidine framework has been exploited in the development of agents with antiviral properties, including activity against human cytomegalovirus (CMV), SARS-CoV-2, and avian influenza H5N1.
Cytomegalovirus (CMV): In a search for new anti-CMV agents, a high-throughput screen identified a piperidine-containing compound, NCGC2955. nih.gov Subsequent synthesis and testing of analogs led to the discovery of several potent inhibitors of CMV replication. Three analogs (designated 7, 8, and 9) demonstrated significant activity, with EC₅₀ values in human foreskin fibroblasts ranging from 0.35 to 0.55 µM as measured by plaque assay. nih.gov These compounds were found to act at the late stages of viral replication and showed a high selectivity index, indicating low cytotoxicity. nih.gov
SARS-CoV-2 and Avian Influenza H5N1: Research into broad-spectrum antiviral agents has led to the synthesis of pyrimidine (B1678525) thioglycoside analogs, which have shown activity against both SARS-CoV-2 and the H5N1 influenza virus. nih.gov The synthesis of some of these antiviral compounds involved the use of piperidine to create key thiopyrimidine intermediates. researchgate.net Certain deacetylated pyrimidine thioglycoside derivatives demonstrated notable inhibitory activity. For example, compounds 6e and 6f, which were derived from piperidine-containing intermediates, showed high inhibition against SARS-CoV-2, with IC₅₀ values of 18.47 and 15.41 µmol, respectively. researchgate.net These compounds also exhibited activity against the H5N1 virus. nih.gov
Table 3: Antiviral Activity of Selected Piperidine-Related Derivatives
| Derivative Class | Target Virus | Key Findings | Reference(s) |
|---|---|---|---|
| Piperidine-4-carboxamide (Analog 7) | Cytomegalovirus (CMV) | EC₅₀ = 0.55 ± 0.06 µM (plaque assay) | nih.gov |
| Piperidine-4-carboxamide (Analog 8) | Cytomegalovirus (CMV) | EC₅₀ = 0.42 ± 0.07 µM (plaque assay) | nih.gov |
| Piperidine-4-carboxamide (Analog 9) | Cytomegalovirus (CMV) | EC₅₀ = 0.35 ± 0.07 µM (plaque assay) | nih.gov |
| Pyrimidine Thioglycoside (Compound 6f) | SARS-CoV-2 | IC₅₀ = 15.41 µmol | researchgate.net |
| Pyrimidine Thioglycoside (Compound 6e) | SARS-CoV-2 | IC₅₀ = 18.47 µmol | researchgate.net |
Central Nervous System (CNS) Activities
The piperidine nucleus is a key component in many clinically used psychotropic drugs, including haloperidol, risperidone, and donepezil. anadolu.edu.tr This has spurred research into novel piperidine derivatives for their potential effects on the central nervous system.
Antidepressant-like Effects
Several novel piperidine derivatives have been synthesized and evaluated for their antidepressant-like properties using established preclinical models such as the tail suspension test (TST) and modified forced swimming test (MFST). anadolu.edu.trresearchgate.net In one study, four compounds (2c, 2d, 2e, and 2f) were found to reduce the immobility time of mice in both tests, which is indicative of an antidepressant-like effect. anadolu.edu.trresearchgate.netbilecik.edu.tr These effects were observed without significant alterations in locomotor activity, suggesting a specific antidepressant action. researchgate.net The study also noted that in the MFST, some compounds increased swimming times while others prolonged climbing durations, hinting at different underlying mechanisms. anadolu.edu.tr
Neurotransmitter System Modulation
The antidepressant-like effects of piperidine derivatives appear to be mediated through the modulation of key neurotransmitter systems. anadolu.edu.tr Investigations into the mechanisms of action revealed that the effects of compounds 2c and 2e were reversed by pre-treatment with a serotonin (B10506) depleting agent (p-chlorophenylalanine methyl ester). anadolu.edu.trresearchgate.net In contrast, the effects of compounds 2d and 2f were abolished by a catecholamine depleting agent (α-methyl-para-tyrosine methyl ester). anadolu.edu.trresearchgate.net Furthermore, the antidepressant-like effects of all four compounds were reversed by naloxone, an opioid receptor antagonist. anadolu.edu.trresearchgate.net These findings strongly suggest that the antidepressant actions of these novel piperidine derivatives involve both the monoaminergic (serotonergic and catecholaminergic) and opioidergic systems. anadolu.edu.tr
Another study on piperine, an alkaloid containing a piperidine ring, and its derivative antiepilepsirine, also pointed to modulation of neurotransmitter systems. nih.gov The antidepressant properties of piperine were suggested to be mediated by the serotonergic system, while antiepilepsirine appeared to act through both the serotonergic and dopaminergic systems. nih.gov
Potential in Treating Neurological Disorders (e.g., Alzheimer's disease)
The piperidine scaffold is a promising structural motif for the design of drugs targeting neurodegenerative conditions like Alzheimer's disease (AD). nih.gov This is a multifactorial disease, and multi-target-directed ligands (MTDLs) are considered a promising therapeutic strategy. mdpi.com
One approach involves the inhibition of the O-GlcNAcase (OGA) enzyme, which can reduce the hyperphosphorylation of tau protein, a hallmark of AD. A series of 4-(arylethynyl)piperidine derivatives were developed as potent OGA inhibitors. nih.gov The lead compound, designated 81, exhibited significant enzymatic inhibition (IC₅₀ = 4.93 nM) and cellular potency (EC₅₀ = 7.47 nM). It successfully reduced tau phosphorylation in a cell model and improved cognitive impairment in an animal model of AD. nih.gov
Another strategy focuses on inhibiting the beta-secretase enzyme, which is involved in the production of Aβ peptide, the main component of amyloid plaques. google.com A patent describes the use of 3,4-disubstituted piperidinyl compounds for inhibiting this enzyme as a method for treating AD. google.com The piperidine moiety is also a key fragment in the design of MTDLs that can inhibit acetylcholinesterase (AChE), prevent Aβ aggregation, and act as antagonists at serotonin receptors, thereby addressing multiple pathological pathways of AD. mdpi.com
Table 4: Activity of Piperidine Derivatives in Alzheimer's Disease Models
| Derivative Class | Target/Mechanism | Activity Metric | Key Finding | Reference(s) |
|---|---|---|---|---|
| 4-(Arylethynyl)piperidine (Compound 81) | O-GlcNAcase (OGA) Inhibition | IC₅₀ = 4.93 nM | Potent enzymatic inhibition and reduced tau phosphorylation. | nih.gov |
| 4-(Arylethynyl)piperidine (Compound 81) | Cellular Activity (PC12 cells) | EC₅₀ = 7.47 nM | Showed potent activity in a cellular model. | nih.gov |
| 3,4-Disubstituted piperidinyl compounds | Beta-secretase Inhibition | N/A | Proposed as a method for treating AD by inhibiting Aβ peptide production. | google.com |
| Donepezil-derived fragment with piperidine | Acetylcholinesterase (AChE) Inhibition / Aβ Aggregation Inhibition | N/A | Piperidine moiety provides high affinity for AChE and inhibits Aβ aggregation. | mdpi.com |
Enzyme Inhibition and Receptor Binding
The piperidine scaffold is integral to the design of molecules that can selectively bind to and inhibit the function of specific enzymes and receptors, playing a crucial role in treating a range of pathologies. researchgate.net
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in tryptophan metabolism and a significant target in cancer immunotherapy. researchgate.net It contributes to an immunosuppressive tumor microenvironment by depleting tryptophan and producing metabolites like kynurenine (B1673888), which impairs the function of immune cells such as CD8+ T effector cells and natural killer cells. nih.govnih.gov The inhibition of IDO1 is a promising strategy to reverse this immune tolerance and enhance anti-tumor responses. nih.gov
Research into IDO1 inhibitors has explored various chemical scaffolds. While many inhibitors have been developed, the discovery of hydroxyamidine-based inhibitors such as INCB023843 and INCB024360 marked a significant advancement. researchgate.net These compounds have demonstrated the ability to potently suppress kynurenine levels in plasma, tumors, and tumor-draining lymph nodes, indicating effective systemic tryptophan catabolism inhibition. researchgate.net Studies have shown that IDO1 inhibitors can synergize with other treatments, such as chemotherapy and immune checkpoint blockade, to improve therapeutic outcomes in cancer models. researchgate.netnih.gov
Table 1: Research Findings on IDO Inhibition
| Compound | Target | Finding | Source |
|---|---|---|---|
| INCB023843 | IDO1 | Orally administered compound that effectively reduces kynurenine levels in both mice and dogs. | researchgate.net |
| INCB024360 | IDO1 | Potently suppresses systemic tryptophan catabolism and inhibits the growth of IDO-expressing tumors. | researchgate.net |
The Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade often implicated in cancer cell proliferation, survival, and metastasis. The interaction between the Hedgehog (Hh) and ERK pathways has been identified as a factor in drug resistance, making the dual inhibition of these pathways a compelling therapeutic strategy. nih.gov
Scientists have successfully designed and synthesized novel 4-aminopiperidine (B84694) derivatives intended to function as dual inhibitors of Smoothened (SMO), a key component of the Hh pathway, and ERK. nih.gov One such derivative, compound I-13 , demonstrated potent inhibitory activity against both SMO and ERK. This dual action translated to significant cytotoxicity against human cholangiocarcinoma cells that overexpress both signaling pathways, highlighting its potential as an anticancer candidate. nih.gov In a separate study, a scaffold based on N-(2-aminoethyl)piperidine-4-carboxamide led to the discovery of multikinase inhibitors. One derivative, compound 6b , was found to inhibit VEGFR-2, ERK-2, and Abl-1 kinases, showing an IC50 value of 11.3 μM against the HepG2 human liver cancer cell line and inducing significant apoptosis. nih.gov
Table 2: Research Findings on ERK Inhibition by Piperidine Derivatives
| Compound | Target(s) | Key Finding | IC50 Value | Source |
|---|---|---|---|---|
| I-13 | SMO/ERK | Displayed strong dual inhibitory activities. | Not specified | nih.gov |
| 6b | VEGFR-2, ERK-2, Abl-1 | Exhibited multi-kinase inhibition and induced apoptosis in cancer cells. | 11.3 μM (HepG2 cells) | nih.gov |
Anti-inflammatory Properties
Piperidine derivatives are widely recognized for their potential anti-inflammatory effects. ijnrd.orgresearchgate.net The search for new anti-inflammatory agents remains a priority due to the prevalence of inflammatory diseases. researchgate.net
Studies have been conducted on newly developed halogenated derivatives of piperidine-4-carboxamide. When tested in vivo using a carrageenan-induced edema model in rats, these compounds showed considerable anti-inflammatory effects. The α-chloro and α-bromo derivatives of piperidine-4-carboxamide, in particular, produced potent inhibition of edema that was comparable to the standard drug, acetylsalicylic acid. researchgate.net Further research into 2-phenylquinoline-4-carboxamide (B4668241) derivatives, which can incorporate a piperidine moiety, also demonstrated significant anti-inflammatory and analgesic activities in animal models. alliedacademies.org
Local Anesthetic and Antiarrhythmic Activities
The piperidine ring is a structural component of well-known local anesthetics, and its derivatives are of great interest for developing new agents with improved properties. nih.govclinmedkaz.org Similarly, these compounds have shown promise in managing cardiac arrhythmias. clinmedkaz.orgbjournal.org
Research into new fluorinated ethynylpiperidine derivatives, identified by laboratory codes LAS-286 and LAS-294 , has yielded promising results. nih.govscielo.br In experimental models, LAS-286 exhibited a more prolonged and pronounced local anesthetic effect at a 0.5% concentration compared to reference drugs. nih.govnih.gov Concurrently, LAS-294 demonstrated a significant preventive antiarrhythmic effect, preventing aconitine-induced mixed arrhythmia in 90% of cases at a low dose. nih.govbjournal.org Molecular docking studies suggest these activities are due to a high binding affinity with Nav1.4 and Nav1.5 sodium channel macromolecules. nih.govnih.gov
Anti-HIV Activity
Derivatives of piperidine have emerged as a versatile class of compounds in the fight against Human Immunodeficiency Virus (HIV). They can be designed to target various stages of the viral life cycle. nih.govnih.gov
One major success in this area is the development of piperidine-4-carboxamide CCR5 antagonists. The CCR5 co-receptor is crucial for the entry of the most common HIV-1 strains into host cells. Optimization of this chemical series led to the discovery of TAK-220 , a compound with high CCR5 binding affinity (IC50 = 3.5 nM) and potent inhibition of HIV-1 replication (mean EC50 = 1.1 nM). nih.gov
Other research has focused on different viral targets. A series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives were developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Similarly, piperidine-substituted thiazolo[5,4-d]pyrimidine (B3050601) derivatives have shown high potency against wild-type and drug-resistant HIV-1 strains. researchgate.net Furthermore, piperidine-based small molecules have been designed as CD4 mimetics, which can expose vulnerable epitopes on the HIV-1 envelope protein (Env), sensitizing infected cells to antibody-dependent cellular cytotoxicity (ADCC). biorxiv.org
Table 3: Research Findings on Anti-HIV Activity of Piperidine Derivatives
| Compound/Series | Target | Activity/Potency | Source |
|---|---|---|---|
| TAK-220 | CCR5 Receptor | Potent inhibition of membrane fusion (IC50 = 0.42 nM) and HIV-1 replication (EC50 = 1.1 nM). | nih.gov |
| FZJ13 | HIV-1 (unspecified) | Displayed notable anti-HIV-1 activity comparable to 3TC. | nih.gov |
| (S)-MCG-IV-210 derivatives | gp120 (CD4 mimetic) | Sensitizes HIV-1 infected cells to ADCC by exposing CD4-induced epitopes. | biorxiv.org |
| Compound 14c | HIV-1 Reverse Transcriptase | Potent inhibitor of L100I mutant strain (EC50 = 19.3 nM). | researchgate.net |
Structure-Activity Relationship (SAR) Studies of Piperidine-4-carbaldehyde Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing a systematic framework for understanding how a molecule's chemical structure correlates with its biological activity. drugdesign.orgoncodesign-services.com By making targeted modifications to a lead compound and evaluating the resulting changes in potency, selectivity, and other properties, chemists can rationally design more effective drug candidates. drugdesign.orgoncodesign-services.com The piperidine scaffold is highly amenable to such studies due to the ease with which substituents can be modified at various positions. researchgate.net
SAR studies have been crucial in optimizing piperidine derivatives for diverse pharmacological targets:
Anti-HIV Agents: In the development of the CCR5 antagonist TAK-220 , SAR studies revealed that introducing a carbamoyl (B1232498) group to the 4-benzylpiperidine (B145979) moiety improved metabolic stability while maintaining good inhibitory activity. nih.gov
Enzyme Inhibitors: For N-substituted piperidine-4-(benzylidene-4-carboxylic acids) designed as 5α-reductase inhibitors, the nature of the N-substituent was critical. A dicyclohexylacetyl group (Compound 7 ) conferred strong and selective inhibition of the type 2 isozyme, whereas a diphenylacetyl group (Compound 6 ) resulted in more balanced inhibition of both type 1 and type 2 isozymes. nih.gov
Anti-inflammatory Agents: In the case of phenacyl halide derivatives of piperidine-4-carboxamide, the identity of the halogen atom significantly influenced anti-inflammatory potency. The α-chloro and α-bromo derivatives were found to be potent, while the α-fluoro derivative had insignificant activity. researchgate.net
Analgesics: Electronic-topological studies of 4,4-disubstituted piperidine morphinomimetics have been used to build predictive models for analgesic activity, identifying specific pharmacophores and anti-pharmacophores based on conformational and quantum-mechanical properties. nih.gov
These examples underscore how SAR analyses guide the iterative process of drug design, allowing for the fine-tuning of molecular architecture to achieve a desired therapeutic profile. oncodesign-services.com
Ligand Design and Molecular Target Identification
The design of ligands based on the piperidine scaffold is a well-established strategy in drug discovery, targeting a diverse range of biological macromolecules. The 4-phenyl piperidine structure, for instance, has been used to design and synthesize small molecule agonists for the human mu-opioid receptor. nih.gov The versatility of the piperidine moiety allows for systematic structural modifications to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity for the intended molecular target.
A critical aspect of drug development is the identification of specific molecular targets. For piperidine derivatives, this often involves screening against panels of receptors and enzymes. Studies have shown that the piperidine core is a critical structural element for dual activity at histamine (B1213489) H3 (H3R) and sigma-1 (σ1R) receptors. nih.gov In one study, replacing a piperazine ring with a piperidine ring in a series of compounds dramatically increased affinity for the σ1 receptor while maintaining high affinity for the H3R. nih.gov This highlights how subtle changes to the core scaffold can significantly alter the target profile.
Molecular modeling techniques are frequently used to identify putative protein-ligand interactions that are responsible for the observed binding affinities. nih.gov For example, a series of novel σ1 receptor ligands featuring a 4-(2-aminoethyl)piperidine scaffold were designed to improve lipophilic ligand efficiency. Computational analysis helped to elucidate that interactions between the basic piperidine nitrogen and its substituents with a lipophilic binding pocket were responsible for the observed differences in σ1 receptor affinity. researchgate.net Furthermore, in silico tools like SwissTargetPrediction can be employed to identify the most probable protein targets for new piperidine derivatives, guiding further experimental validation. clinmedkaz.org
Computational Chemistry and In Silico Drug Discovery
Computational methods play a pivotal role in accelerating the discovery and development of drugs derived from piperidine-4-carbaldehyde hydrochloride. These in silico techniques provide profound insights into the molecular properties and potential biological functions of novel compounds.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.govresearchgate.net This method is extensively used to screen virtual libraries of piperidine derivatives against specific protein targets. For example, docking studies have been employed to evaluate piperidine derivatives as potential inhibitors of the main protease (MPro) of SARS-CoV-2, acetylcholinesterase for neurodegenerative diseases, and the HDM2 protein in cancer therapy. nih.govresearchgate.netresearchgate.net
The process involves placing the ligand (the piperidine derivative) into the binding site of the target protein and calculating a "docking score," which estimates the binding energy. A lower binding energy generally indicates a more stable and potent interaction. nih.gov In a study on new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents targeting the α-amylase enzyme, molecular docking was used to assess binding strength. The reliability of the docking procedure was confirmed by re-docking the co-crystal ligand, which resulted in a root-mean-square deviation (RMSD) value below 2 Å. nih.gov The results showed that the designed compounds had strong binding affinities, with one derivative exhibiting the highest binding energy. nih.gov
Table 1: Molecular Docking Results of Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile Derivatives against α-Amylase (PDB: 4W93)
| Compound | Binding Energy (kcal/mol) |
|---|---|
| 4a | -7.22 |
| 4b | -7.15 |
| 4c | -7.11 |
| 4d | -7.29 |
| 4e | -7.43 |
| 4f | -7.03 |
Data sourced from a study on potential anti-diabetic agents. nih.gov
These simulations also reveal key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the protein's active site, providing a structural basis for the observed binding affinity. scirp.org
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govresearchgate.net In the context of piperidine derivatives, DFT calculations provide critical insights into molecular geometry, stability, and chemical reactivity. nih.govresearchgate.net These calculations can determine key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the distribution of molecular electrostatic potential, and global chemical reactivity descriptors. nih.govresearchgate.net
This information is valuable for drug design as it helps to predict the most likely sites for metabolic reactions, understand intermolecular interactions, and design compounds that are both chemically stable and biologically reactive. nih.govnih.gov DFT has become a widely used approach due to its balance of computational efficiency and accuracy in predicting molecular structures and thermochemical properties. scirp.org By elucidating the electronic nature of molecular interactions, DFT provides a theoretical foundation for optimizing drug-excipient systems and predicting the stability of different chemical forms. nih.gov
The Prediction of Activity Spectra for Substances (PASS) is an online tool used to predict the likely biological activities of a compound based on its chemical structure. clinmedkaz.orgclinmedkaz.org The program compares the structure of a new molecule to a large database of compounds with experimentally validated biological activities. clinmedkaz.org The result is a spectrum of potential pharmacological effects, each with a corresponding probability of being active (Pa) and inactive (Pi).
This predictive approach is valuable for identifying promising avenues for preclinical research and uncovering new potential applications for synthesized compounds. clinmedkaz.org For instance, a PASS analysis of newly synthesized piperidine derivatives predicted a wide range of biological activities, including potential applications in cancer treatment, central nervous system diseases, and as antimicrobial agents. clinmedkaz.orgclinmedkaz.org The analysis generates a list of potential effects where the probability of activity (Pa) is significant, often considered to be Pa > 0.5. clinmedkaz.org
Table 2: Sample PASS Prediction for a Piperidine Derivative (LAS-251)
| Predicted Biological Activity | Probability to be Active (Pa) |
|---|---|
| Antineoplastic | 0.799 |
| Kinase Inhibitor | 0.782 |
| Apoptosis agonist | 0.733 |
| Antiviral | 0.650 |
| Anti-inflammatory | 0.589 |
| Anesthetic, local | 0.554 |
Data represents a selection of predicted activities for compound LAS-251 where Pa > 0.5. clinmedkaz.org
This in silico screening allows researchers to prioritize which compounds and which biological assays should be pursued in subsequent experimental studies, thereby making the drug discovery process more efficient. clinmedkaz.org
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a clear map of the carbon-hydrogen framework. For Piperidine-4-carbaldehyde (B112701) hydrochloride, the protonated nitrogen in the piperidine (B6355638) ring influences the chemical shifts of nearby protons and carbons compared to its free base form.
Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum of Piperidine-4-carbaldehyde hydrochloride is characterized by distinct signals corresponding to the aldehyde proton, the methine proton at the C4 position, and the methylene (B1212753) protons on the piperidine ring.
The aldehyde proton (CHO) is the most deshielded, appearing as a singlet or a narrow triplet at a downfield chemical shift, typically in the range of δ 9.5-9.7 ppm. The proton on the C4 carbon (H-4), being attached to both the aldehyde group and the piperidine ring, appears as a multiplet. The protons on the piperidine ring itself show complex splitting patterns. In the hydrochloride salt, the protons on the carbons adjacent to the nitrogen (H-2 and H-6) are shifted downfield due to the electron-withdrawing effect of the positively charged nitrogen atom. These typically appear as multiplets. The protons at the C3 and C5 positions also present as multiplets, generally at a more upfield position than the H-2/H-6 protons. The dynamic exchange between chair conformations of the piperidine ring can lead to broadening of these signals. acs.org
Table 1: Representative ¹H NMR Spectral Data for Piperidine-4-carbaldehyde Moiety
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| -CHO (Aldehyde) | ~9.6 | s (singlet) or d (doublet) |
| H-2, H-6 (axial & equatorial) | ~3.0 - 3.5 | m (multiplet) |
| H-3, H-5 (axial & equatorial) | ~1.8 - 2.2 | m (multiplet) |
| H-4 | ~2.5 - 2.9 | m (multiplet) |
| N-H₂⁺ | Broad, variable | br s (broad singlet) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is compiled from general chemical shift knowledge and analysis of similar structures. organicchemistrydata.orgpitt.edu
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal.
The most downfield signal corresponds to the carbonyl carbon of the aldehyde group, typically appearing around 200-205 ppm. The C4 carbon, attached to the aldehyde, is also significantly deshielded. The carbons adjacent to the protonated nitrogen (C2 and C6) appear in the range of 40-50 ppm. The C3 and C5 carbons are found further upfield. np-mrd.orgorganicchemistrydata.org
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Aldehyde Carbonyl) | ~203 |
| C4 | ~50 |
| C2, C6 | ~44 |
| C3, C5 | ~25 |
Note: Data is based on spectral prediction and analysis of similar piperidine structures. np-mrd.orgchemicalbook.com
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks. chemicalbook.com For this compound, a COSY spectrum would show cross-peaks connecting the H-4 proton to the H-3/H-5 protons, and the H-3/H-5 protons to the H-2/H-6 protons, confirming the connectivity around the piperidine ring.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These heteronuclear experiments correlate directly bonded carbon-hydrogen pairs. organicchemistrydata.org An HSQC or HMQC spectrum would show a cross-peak between the C4 signal and the H-4 signal, C2/C6 signals and H-2/H-6 signals, and C3/C5 signals and H-3/H-5 signals. This unambiguously assigns each carbon to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between carbon and hydrogen atoms. chemicalbook.comchemicalbook.com An HMBC spectrum is particularly useful for identifying quaternary carbons (those with no attached protons) and piecing together molecular fragments. Key correlations would include a cross-peak from the aldehyde proton (CHO) to the C4 carbon, and from the H-2/H-6 protons to the C4 carbon, confirming the position of the aldehyde group on the piperidine ring. organicchemistrydata.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. pitt.edu
ESI-MS is a soft ionization technique well-suited for polar and ionic molecules like this compound. In positive ion mode, the analysis would detect the protonated free base, [C₆H₁₁NO + H]⁺. The molecular weight of the free base is 113.16 g/mol , so the expected molecular ion peak (M+H)⁺ would appear at an m/z of approximately 114.1.
Under collision-induced dissociation (tandem MS or MS/MS), this parent ion undergoes characteristic fragmentation. A primary fragmentation pathway for piperidine alkaloids involves the loss of neutral molecules. pitt.edubldpharm.com For this compound, a likely fragmentation would be the loss of the aldehyde group as carbon monoxide (CO, 28 Da) or the entire formyl radical (CHO, 29 Da), leading to significant fragment ions.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.org This hyphenated technique is ideal for analyzing the purity of this compound and identifying any impurities.
A typical LC-MS method would utilize a reverse-phase column, such as a C18 column. The mobile phase often consists of a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acid modifier like formic acid to ensure good peak shape and promote ionization. rsc.org As the sample elutes from the LC column, it is introduced into the mass spectrometer's ESI source. The mass spectrometer can be operated in full scan mode to detect all ions within a certain range or in selected ion monitoring (SIM) mode to look specifically for the m/z of the target compound (m/z 114.1), providing high sensitivity and selectivity.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) stands as a pivotal analytical tool for the analysis of this compound. This technique leverages the high-resolution separation capabilities of UPLC, which utilizes columns with smaller particle sizes (typically under 2 µm) to achieve faster analysis times and greater peak resolution compared to traditional HPLC. mdpi.com The eluent from the UPLC system is then introduced into a mass spectrometer, which serves as a highly sensitive and selective detector.
The mass spectrometer ionizes the analyte, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This process allows for the unequivocal identification of this compound by its molecular weight. Furthermore, fragmentation patterns obtained through tandem MS (MS/MS) can provide structural confirmation. The coupling of UPLC with MS is particularly advantageous as it enhances ionization efficiency due to the lower flow rates and increased peak concentrations, leading to improved sensitivity. mdpi.com This makes UPLC-MS an ideal method for detecting and quantifying the target compound, even at trace levels, in complex matrices.
While specific UPLC-MS application data for this compound is not widely published, a typical method would be developed based on its chemical properties. The table below outlines general parameters often employed in UPLC-MS analysis for similar small molecules. mdpi.com
Table 1: Typical UPLC-MS System Parameters
| Parameter | Typical Setting |
|---|---|
| Column | ACQUITY UPLC HSS T3 (100 x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40-45 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 2.5 - 3.0 kV |
| Desolvation Temp. | 500 °C |
| Mass Range | 50-1200 Da |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present within a molecule. When a sample of this compound is exposed to infrared radiation, its covalent bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing a spectrum that serves as a molecular fingerprint.
For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key structural features. The aldehyde group (carbaldehyde) has a strong and sharp carbonyl (C=O) stretching vibration. The piperidine ring, as a secondary amine hydrochloride salt, will show N-H stretching bands. The aliphatic C-H bonds of the piperidine ring will also produce distinct stretching and bending vibrations. Analysis of related structures, such as copolymers containing piperidine rings, confirms characteristic peaks for C-H and C-N stretching. acs.org
The table below summarizes the expected IR absorption frequencies for the primary functional groups in this compound.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carbonyl (Aldehyde) | C=O Stretch | ~1725-1740 |
| Amine Salt | N-H Stretch | ~2400-2800 (broad) |
| Alkane | C-H Stretch | ~2850-3000 |
| Alkane | C-H Bend | ~1350-1470 |
X-ray Crystallographic Analysis for Absolute Configuration and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. nih.gov This technique provides unambiguous information on bond lengths, bond angles, and the absolute configuration of a chiral molecule, which is essential for understanding its structure-function relationship. nih.gov
In this method, a single crystal of this compound is irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of X-rays with the crystal's electron cloud is collected and analyzed. Mathematical processing of this pattern yields a detailed electron density map, from which the precise position of each atom in the crystal lattice can be determined.
Studies on closely related molecules, such as pyridine (B92270) 4-carbaldehyde derivatives and other piperidine structures, have successfully used this technique to elucidate their crystal structures, including determining the crystal system and space group. ajchem-a.comresearchgate.netnih.gov For this compound, this analysis would reveal the conformation of the piperidine ring (e.g., chair conformation) and the orientation of the equatorial or axial carbaldehyde group. The data obtained are critical for computational modeling and rational drug design. nih.gov
The following table presents the type of crystallographic data that would be obtained from such an analysis, based on findings for similar heterocyclic compounds. mdpi.com
Table 3: Representative X-ray Crystallographic Data
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic / Triclinic |
| Space Group | P2₁/c or P-1 |
| Unit Cell Dimensions | a = 5-10 Åb = 10-20 Åc = 10-20 Åα, β, γ = 90-110° |
| Volume (V) | ~900-1500 ų |
| Molecules per Unit Cell (Z) | 2 or 4 |
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity and performing quantitative analysis of pharmaceutical compounds like this compound. The method separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.
A common approach for a polar compound like this is reversed-phase HPLC (RP-HPLC), where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. nih.gov For compounds lacking a strong UV chromophore, detection can be challenging. In such cases, derivatization or the use of specialized detectors like a Charged Aerosol Detector (CAD) may be employed. researchgate.netepa.gov Alternatively, an ion-pairing agent can be added to the mobile phase to improve retention on the reversed-phase column. researchgate.netepa.gov
Method validation is a critical aspect, establishing the linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) of the analytical procedure. nih.gov This ensures the method is reliable for routine quality control.
Table 4: Example HPLC Chromatographic Conditions
| Parameter | Setting | Reference |
|---|---|---|
| Column | C18, 4.6 mm x 250 mm, 5-10 µm | nih.govunodc.org |
| Mobile Phase | Acetonitrile and Water/Buffer (e.g., with 0.1% Phosphoric Acid) | nih.gov |
| Detection | UV or Charged Aerosol Detector (CAD) | researchgate.net |
| Flow Rate | 1.0 mL/min | nih.gov |
| Column Temperature | 30-40 °C | nih.govresearchgate.net |
Table 5: Representative HPLC Method Validation Parameters
| Parameter | Typical Result | Reference |
|---|---|---|
| Linearity (R²) | > 0.999 | nih.gov |
| Limit of Detection (LOD) | 0.15 µg/mL | nih.gov |
| Limit of Quantitation (LOQ) | 0.44 µg/mL | nih.gov |
| Recovery | 98-102% | nih.gov |
| Precision (RSD) | < 2% | nih.gov |
Conclusion and Future Perspectives in Piperidine 4 Carbaldehyde Hydrochloride Research
Emerging Trends in Piperidine (B6355638) Chemistry and its Derivatives
The field of piperidine chemistry is witnessing a dynamic evolution, with several emerging trends shaping the future of drug discovery and materials science. A significant trend is the increasing focus on the synthesis of highly substituted and structurally complex piperidine derivatives, including spiropiperidines and condensed piperidines. nih.gov These complex structures offer access to novel chemical space and have shown promise in a variety of therapeutic areas. researchgate.net
A summary of emerging trends is presented in the table below:
| Trend | Description | Potential Impact |
| Complex Scaffolds | Synthesis of spiropiperidines, condensed piperidines, and other complex derivatives. nih.gov | Access to novel chemical space and development of next-generation therapeutics. researchgate.net |
| Computational Design | Increased use of FBDD and AI-driven modeling for rational drug design. pmarketresearch.com | Faster identification of potent and selective drug candidates with improved properties. |
| Dual-Targeting Agents | Design of single molecules that can inhibit multiple biological targets. researchgate.net | Development of more effective treatments for multifactorial diseases. |
| Green Chemistry | Adoption of sustainable synthetic methods, such as water-initiated processes and non-toxic catalysis. ajchem-a.comajchem-a.com | Reduced environmental impact and increased cost-effectiveness of manufacturing. pmarketresearch.com |
Addressing Challenges in Synthetic Efficiency and Selectivity
While the piperidine scaffold is ubiquitous, the synthesis of its derivatives, particularly in a stereoselective manner, remains a significant challenge. nih.gov Traditional methods often require harsh reaction conditions, leading to high costs and limited functional group tolerance. nih.gov Future research will prioritize the development of more efficient and selective synthetic methodologies.
One of the key areas of focus is the development of novel catalytic systems. This includes the use of heterogeneous catalysts, such as those based on cobalt or nickel silicide, for the hydrogenation of pyridine (B92270) precursors. nih.gov These catalysts offer the advantages of easy separation and recyclability, contributing to more sustainable and cost-effective processes. Organocatalysis is also emerging as a powerful tool for the asymmetric synthesis of piperidines, enabling the production of specific enantiomers with high precision. nih.gov
Exploiting New Methodologies for Biological Activity Exploration
The discovery of novel biological activities for piperidine derivatives is being propelled by the adoption of new screening and characterization techniques. High-throughput screening (HTS) platforms are enabling the rapid evaluation of large libraries of piperidine-based compounds against a wide range of biological targets. researchgate.net
Beyond traditional screening, there is a growing emphasis on understanding the molecular mechanisms of action. Molecular docking and molecular dynamics (MD) simulations are being used to predict and validate the binding interactions of piperidine derivatives with their target proteins. researchgate.net This computational insight is invaluable for guiding the optimization of lead compounds.
The exploration of dual-activity compounds is another exciting frontier. researchgate.net For instance, piperidine derivatives have been identified that exhibit inhibitory activity against both tyrosinase and pancreatic lipase, suggesting their potential for treating conditions like hyperpigmentation and obesity concurrently. researchgate.net Similarly, dual-targeting ligands for histamine (B1213489) H3 and sigma-1 receptors have shown promise as novel analgesics. nih.gov This multi-target approach represents a paradigm shift in drug discovery, moving away from the "one target, one drug" model towards more holistic therapeutic strategies.
Recent research has identified several piperidine derivatives with promising dual inhibitory activities, as highlighted in the table below:
| Compound Class | Target 1 | Target 2 | Potential Application |
| Piperidine Derivatives | Tyrosinase | Pancreatic Lipase | Hyperpigmentation and Obesity researchgate.net |
| Piperidine Derivatives | Monoamine Oxidase-A (MAO-A) | Monoamine Oxidase-B (MAO-B) | Neurological Disorders researchgate.net |
| Piperidine-based Ligands | Histamine H3 Receptor | Sigma-1 Receptor | Pain Management nih.gov |
| N-substituted-piperidine analogs | Acetylcholinesterase (AChE) | Free Radical Scavenging | Alzheimer's Disease ajchem-a.com |
Interdisciplinary Opportunities in Materials Science and Drug Discovery
The unique structural and electronic properties of piperidine derivatives make them attractive candidates for applications beyond pharmaceuticals. researchgate.net In materials science, there is growing interest in the use of piperidine-based compounds for the development of novel polymers, organic light-emitting diodes (OLEDs), and other advanced materials. The ability to tune the properties of these materials by modifying the substituents on the piperidine ring opens up a wide range of possibilities for creating functional materials with tailored characteristics.
In the realm of drug discovery, piperidine derivatives are being explored as chemical probes and diagnostic agents. Their ability to cross the blood-brain barrier makes them particularly well-suited for the development of imaging agents for neurological disorders. Furthermore, the versatility of the piperidine scaffold allows for the incorporation of fluorescent tags or other reporter groups, enabling their use in a variety of bioanalytical applications.
The convergence of chemistry, biology, and materials science is creating exciting new opportunities for piperidine research. Collaborative efforts between scientists in these different disciplines will be essential for fully realizing the potential of this remarkable class of compounds.
Strategic Directions for Future Research Initiatives
To continue advancing the field of piperidine chemistry, future research initiatives should be guided by a clear set of strategic priorities. A primary focus should be on the development of novel, highly efficient, and stereoselective synthetic methods. nih.gov This will not only facilitate the synthesis of known piperidine-containing drugs but also enable the exploration of new chemical space.
There is also a need for continued investment in the development and application of computational tools for drug design and discovery. pmarketresearch.com The integration of artificial intelligence and machine learning algorithms into the drug discovery pipeline has the potential to significantly accelerate the identification and optimization of new piperidine-based therapeutics.
Furthermore, a greater emphasis should be placed on interdisciplinary research, fostering collaborations between synthetic chemists, biologists, pharmacologists, and materials scientists. Such collaborations will be crucial for exploring the full range of potential applications for piperidine derivatives, from new medicines to advanced materials.
Finally, a continued focus on fundamental research into the structure-activity relationships of piperidine derivatives will be essential for guiding the rational design of new compounds with improved efficacy and safety profiles. mdpi.com By pursuing these strategic directions, the scientific community can ensure that piperidine-4-carbaldehyde (B112701) hydrochloride and its derivatives will continue to be a rich source of innovation for years to come.
Q & A
Q. What are the established synthetic routes for Piperidine-4-carbaldehyde hydrochloride, and how do reaction conditions influence yield?
this compound is typically synthesized via nucleophilic substitution or oxidation reactions. For example, piperidine derivatives are often functionalized at the 4-position using aldehydes under controlled pH and temperature (e.g., 0–5°C for oxidation stability). Reagents like hydrogen peroxide or sodium borohydride may be employed for oxidation/reduction steps, with yields optimized by maintaining anhydrous conditions and inert atmospheres .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the aldehyde proton (~9-10 ppm) and piperidine ring structure. Mass spectrometry (MS) validates molecular weight (e.g., [M+H]+ peak at m/z 165.6 for the free base), while IR spectroscopy identifies functional groups like C=O stretches (~1700 cm⁻¹) .
Q. What are the recommended storage conditions to ensure compound stability?
Store at -20°C in airtight, light-resistant containers under anhydrous conditions. Stability studies indicate degradation risks at room temperature due to hygroscopicity and aldehyde reactivity, which can form hydrates or oxidize .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of piperidine derivatives?
Discrepancies may arise from differences in assay conditions (e.g., pH, solvent) or impurity profiles. Methodological solutions include:
- Conducting purity assays (HPLC ≥95%) and controlling stereochemistry.
- Validating biological activity across multiple cell lines (e.g., HEK-293 for receptor binding) with standardized protocols .
Q. What strategies optimize HPLC method development for quantifying this compound in complex matrices?
Use reverse-phase C18 columns with mobile phases like acetonitrile/water (0.1% TFA) for peak sharpness. Adjust gradient elution (e.g., 10–90% acetonitrile over 20 min) and monitor at 254 nm. Validate methods via spike-recovery experiments in biological fluids (e.g., plasma) .
Q. How do steric and electronic effects influence the synthesis of this compound derivatives?
Substituents on the piperidine ring alter reactivity. For example, electron-withdrawing groups (e.g., nitro) at the 4-position require milder conditions for aldehyde formation to avoid over-oxidation. Computational modeling (DFT) predicts reaction pathways, while LC-MS monitors intermediate stability .
Q. What in vitro models are suitable for evaluating its neuropharmacological potential?
Primary neuronal cultures or SH-SY5Y cells are used to assess opioid receptor modulation (e.g., μ-opioid binding via competitive assays with [³H]-naloxone). Dose-response curves (IC₅₀) and cytotoxicity (MTT assays) are critical for therapeutic index calculations .
Methodological and Safety Considerations
Q. What protocols ensure safe handling and disposal of this compound?
Q. How do researchers validate synthetic intermediates during multi-step synthesis?
Track intermediates via TLC (silica gel, ethyl acetate/hexane) and isolate via column chromatography. Confirm structures using HRMS and 2D NMR (e.g., COSY, HSQC) to rule out regioisomers .
Q. What computational tools predict the compound’s ADMET properties?
Software like SwissADME or Schrödinger’s QikProp estimates logP (1.2–1.8), blood-brain barrier permeability, and CYP450 inhibition. Validate predictions with in vitro microsomal stability assays (e.g., human liver microsomes) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
